Technical Documentation Center

2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of derivatives based on the 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one core. We will dissect the synthetic strategies, analyze the structure-activity relationships (SAR), and delve into the mechanisms of action across key therapeutic areas including oncology, inflammation, and infectious diseases. By synthesizing data from closely related analogues, this guide elucidates the rationale for the 2-propyl substitution as a promising avenue for developing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The Thieno[3,2-d]pyrimidine Core: A Foundation for Diverse Bioactivity

Fused heterocyclic systems, particularly those incorporating the pyrimidine ring, are mainstays of drug discovery.[3] The thieno[3,2-d]pyrimidine nucleus, an isostere of purine, provides a rigid and chemically tractable framework. Its key structural features include multiple sites for substitution and a rich electronic profile capable of participating in crucial binding interactions such as hydrogen bonding and π-stacking with enzymatic targets.[4]

The 2-position of this scaffold is particularly significant for modulating biological activity. While various substituents have been explored, this guide focuses on the potential of the n-propyl group—a substituent that offers a unique balance of moderate lipophilicity and conformational flexibility, which can be critical for optimizing target engagement and cell permeability.

Caption: Core structure with key modification sites highlighted.

Synthetic Strategies: Accessing the Scaffold

The construction of the thieno[3,2-d]pyrimidin-4(3H)-one core is typically achieved through a multi-step sequence starting from a substituted thiophene. A general and robust pathway involves the Gewald three-component reaction to form a 2-aminothiophene-3-carboxylate, which serves as a versatile precursor.

General Synthetic Workflow

A representative synthetic approach is outlined below. This process begins with the formation of the thiophene ring, followed by cyclization to create the pyrimidinone system.

Synthetic_Workflow start Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) gewald Gewald Reaction start->gewald thiophene 2-Aminothiophene-3-carboxylate gewald->thiophene cyclization Cyclization (e.g., with Formamide or Orthoformate) thiophene->cyclization core Thieno[3,2-d]pyrimidin-4(3H)-one Core cyclization->core modification Functional Group Interconversion (e.g., Chlorination at C4) core->modification final Target Derivatives (e.g., via Nucleophilic Substitution) modification->final

Caption: General workflow for the synthesis of target derivatives.

Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol is adapted from established literature procedures.[5][6]

  • Step 1: Synthesis of 2-Amino-3-alkoxycarbonylthiophene.

    • To a stirred solution of an appropriate ketone, an alkyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (2.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates consumption of starting materials.

    • Pour the mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the aminothiophene intermediate.

  • Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one.

    • Heat the aminothiophene intermediate from Step 1 in an excess of formamide at 180-200°C for 4-6 hours.

    • Cool the reaction mixture to room temperature. Add water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[3,2-d]pyrimidin-4(3H)-one core.

  • Step 3: Functionalization (Example: Chlorination at C4).

    • To a solution of the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile, slowly add phosphorus oxychloride (POCl₃, 5.5 eq) at 0°C.[6]

    • Heat the mixture to 80-85°C and stir for 18 hours.

    • Carefully quench the reaction by pouring it into ice-water. The resulting precipitate is the 4-chloro intermediate, which can be isolated by filtration and used for further diversification.

Therapeutic Applications and Mechanisms of Action

Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated potent activity across several disease areas. The mechanism often involves the inhibition of key enzymes, particularly protein kinases.

A. Anticancer Activity

The thienopyrimidine scaffold is a well-established kinase inhibitor framework. Derivatives have shown potent activity against multiple targets implicated in cancer progression.

  • Dual FAK/FLT-3 Inhibition: Certain thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT-3).[7] FAK is overexpressed in metastatic cancers, while mutated FLT-3 is a driver in acute myeloid leukemia (AML). Dual inhibition presents a powerful strategy to combat cancer through multiple mechanisms, including reducing cell migration, inducing apoptosis, and inhibiting proliferation.[7]

  • Sirtuin Inhibition: A novel class of thieno[3,2-d]pyrimidine-6-carboxamides act as potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3.[4] Sirtuins are histone deacetylases that regulate cellular processes like gene expression and metabolism, and their dysregulation is linked to cancer. Crystallographic studies reveal that the thienopyrimidine core π-stacks with a key phenylalanine residue (Phe157) in the SIRT3 active site, anchoring the inhibitor for potent activity.[4]

  • Antiproliferative Activity: Derivatives incorporating a diaryl urea moiety have exhibited excellent potency against a range of cancer cell lines, including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast).[8] The most promising compounds showed IC₅₀ values in the double-digit nanomolar range, comparable or superior to reference drugs like sorafenib.[8]

FAK_Signaling_Pathway integrin Integrins fak FAK integrin->fak Activates pi3k PI3K fak->pi3k Activates akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation inhibitor Thieno[3,2-d]pyrimidine Inhibitor inhibitor->fak Inhibits

Caption: Inhibition of the FAK signaling pathway by derivatives.

Table 1: Representative Antiproliferative Activity

Compound Class Target Cell Line IC₅₀ (µM) Reference
Diaryl Urea Derivative (29a) H460 (Lung Cancer) 0.081 [8]
Diaryl Urea Derivative (29a) HT-29 (Colon Cancer) 0.058 [8]
Diaryl Urea Derivative (29a) MDA-MB-231 (Breast) 0.23 [8]

| FAK/FLT-3 Inhibitor (26) | MDA-MB-231 (Breast) | - |[7] |

Note: Compound 26 showed significant tumor reduction in xenograft models.[7]

B. Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases. Targeting key nodes in inflammatory signaling pathways is a major therapeutic strategy.

  • RIPK2 Inhibition: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial transducer in the NOD-like receptor signaling pathway, which triggers inflammatory responses. A recently developed thieno[3,2-d]pyrimidine derivative, designated HY3, was shown to be a highly potent and selective RIPK2 inhibitor with an IC₅₀ of 11 nM.[9] This compound demonstrated significant anti-inflammatory and hepatoprotective effects in an animal model of acute liver injury, highlighting its potential for treating inflammatory disorders.[9]

C. Antiplasmodial (Antimalarial) Activity

The emergence of drug-resistant Plasmodium strains necessitates the development of new antimalarials with novel mechanisms of action.

  • Dual-Stage Activity: Starting from a hit compound, 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, a series of 4-substituted derivatives were developed.[6] These compounds displayed valuable dual-stage activity, inhibiting both the asexual erythrocytic (blood) stage of P. falciparum and the hepatic (liver) stage of P. berghei. This dual action is highly desirable for both treatment and prevention of malaria. The SAR study highlighted that a tert-butylamine at the 2-position was favorable for activity, providing a strong rationale for exploring other small alkyl groups like n-propyl.[6]

The 2-Propyl Substituent: An SAR-Driven Rationale

While direct, extensive studies on 2-propyl derivatives are emerging, a strong rationale for their potential can be built from existing SAR data.

  • Lipophilicity and Permeability: The 2-position directly influences the overall lipophilicity of the molecule. An n-propyl group provides a modest increase in lipophilicity compared to smaller groups (methyl, ethyl), which can enhance membrane permeability and improve oral bioavailability, a key parameter in drug design. The reported 46.6% bioavailability of the RIPK2 inhibitor HY3 underscores the scaffold's potential for good pharmacokinetic properties.[9]

  • Hydrophobic Pocket Interactions: The activity of related compounds, such as the 2-tert-butylamino antimalarials, suggests the presence of a hydrophobic pocket in the binding sites of their targets.[6] An n-propyl group is well-suited to occupy such pockets, potentially forming favorable van der Waals interactions that increase binding affinity. Unlike the more sterically hindered tert-butyl group, the flexible n-propyl chain can adopt multiple conformations to achieve an optimal fit within the active site.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are described as self-validating systems, incorporating necessary controls.

Protocol 2: In Vitro Cell-Based Antiproliferative (MTT) Assay

This assay is a standard method for assessing a compound's ability to inhibit cancer cell growth.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Drug_Discovery_Workflow Integrated Drug Discovery Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical synthesis Synthesis of 2-Propyl Derivatives purification Purification & Characterization synthesis->purification biochem Biochemical Assays (e.g., Kinase Inhibition) purification->biochem cell Cell-Based Assays (e.g., MTT Proliferation) biochem->cell admet ADME/Tox (Pharmacokinetics) cell->admet Lead Selection efficacy In Vivo Efficacy (Xenograft Models) admet->efficacy

Sources

Exploratory

The Thienopyrimidin-4-one Scaffold: A Master Key in Kinase Inhibitor Design

Technical Guide & Whitepaper Executive Summary: The Rise of a Bioisostere In the high-stakes arena of kinase inhibitor discovery, the thienopyrimidin-4-one scaffold has emerged as a superior bioisostere to the traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary: The Rise of a Bioisostere

In the high-stakes arena of kinase inhibitor discovery, the thienopyrimidin-4-one scaffold has emerged as a superior bioisostere to the traditional quinazoline and purine cores. While quinazolines (e.g., Gefitinib, Erlotinib) dominated the first generation of EGFR inhibitors, the thienopyrimidine scaffold offers distinct physicochemical advantages: improved solubility, altered metabolic soft spots, and a unique vector for substituent growth that allows for high selectivity between homologous kinases (e.g., PI3K vs. mTOR).

This guide dissects the technical utility of the thienopyrimidin-4-one core, providing a roadmap from Gewald synthesis to clinical candidacy . We analyze its binding kinetics, structural activity relationships (SAR), and provide validated protocols for its application in modern drug discovery.

Structural Logic & Bioisosterism

The thienopyrimidin-4-one core is a fused bicyclic system resembling adenine (the natural substrate of kinases).

  • The Core Switch: Replacing the benzene ring of a quinazoline with a thiophene ring reduces lipophilicity (LogP) and introduces a sulfur atom that can participate in specific non-covalent interactions (e.g., S-π interactions) within the ATP binding pocket.

  • Isomeric Diversity: The fusion can occur in three orientations, but thieno[2,3-d]pyrimidin-4-one is the most synthetically accessible and pharmacologically relevant isomer.

Hinge Binding Mechanism

Kinase inhibitors typically function by competing with ATP. The thienopyrimidin-4-one scaffold anchors to the kinase hinge region via a donor-acceptor motif:

  • N-1 Acceptor: Accepts a hydrogen bond from the backbone amide NH (e.g., Val851 in PI3K

    
    ).
    
  • C-4 Substituent: Often a morpholine or amine that interacts with the solvent front or specific residues like the "gatekeeper."

Synthetic Architecture: The Gewald "Engine"

The synthesis of this scaffold is robust, relying on the Gewald reaction to construct the thiophene ring, followed by cyclization. This modularity allows for the rapid generation of libraries.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic route from simple ketones to the functionalized kinase inhibitor.

SynthesisRoute Ketone Cyclohexanone/Ketone (Starting Material) Gewald Gewald Reaction (S8, Ethyl Cyanoacetate, Base) Ketone->Gewald Thiophene 2-Aminothiophene-3-carboxylate (Intermediate 1) Gewald->Thiophene 60-80°C, EtOH Cyclization Cyclization (Formamide/Formamidine) Thiophene->Cyclization Core Thienopyrimidin-4-one (The Scaffold) Cyclization->Core Reflux Chlorination Chlorination (POCl3) Core->Chlorination Chloride 4-Chloro-thienopyrimidine (Activated Core) Chlorination->Chloride Reflux, 4h Coupling SNAr / Buchwald (Functionalization) Chloride->Coupling Final Target Kinase Inhibitor (e.g., PI3K/EGFR Inhibitor) Coupling->Final Amine/Aniline, Heat

Caption: Modular synthesis of thienopyrimidine inhibitors starting from the Gewald reaction.

Target Specificity & SAR Deep Dive

PI3K / mTOR Pathway

The thienopyrimidine scaffold is "privileged" for the PI3K/Akt/mTOR pathway.

  • Case Study (GDC-0941/Pictilisib): This clinical candidate utilizes a thieno[3,2-d]pyrimidine core.[1][2]

  • Critical SAR:

    • Position 4: A morpholine ring is non-negotiable for PI3K activity. The oxygen atom of the morpholine forms a critical hydrogen bond with the hinge region valine.

    • Position 2: Aryl substituents here (e.g., indazole, phenol) extend into the affinity pocket, determining isoform selectivity (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ).
EGFR (Epidermal Growth Factor Receptor)

For EGFR, the scaffold mimics the quinazoline core of Gefitinib.

  • Critical SAR:

    • Position 4: An aniline moiety (often 3-chloro-4-fluoroaniline) is required to occupy the hydrophobic pocket.

    • Position 6: Solubilizing groups (e.g., morpholinopropoxy) here project into the solvent, improving pharmacokinetic properties.

    • Covalent Warheads: Attaching an acrylamide group at C-6 allows for covalent bonding to Cys797 , overcoming the T790M resistance mutation.

Comparative Potency Data

The following table summarizes the potency of thienopyrimidine derivatives against key targets compared to standard quinazoline/purine inhibitors.

Compound ClassScaffold CoreTargetIC50 (nM)Selectivity Note
Reference Quinazoline (Gefitinib)EGFR (WT)33High affinity, low solubility
Thieno-Analog Thieno[2,3-d]pyrimidineEGFR (WT)18 2x Potency , improved solubility
Reference Purine (ZSTK474)PI3K

16Pan-PI3K inhibitor
Thieno-Analog Thieno[3,2-d]pyrimidine (GDC-0941)PI3K

3 5x Potency , high isoform selectivity
Dual Inhibitor Thieno[2,3-d]pyrimidineVEGFR-2 / EGFR40 / 59Balanced dual inhibition profile

Experimental Protocols

Note: These protocols are designed for a BSL-2 chemical laboratory environment.

Protocol A: Synthesis of the Core Scaffold (Thieno[2,3-d]pyrimidin-4-one)

Objective: Synthesize 2-amino-3-carbethoxy-4,5-dimethylthiophene (Gewald Product) and cyclize to the pyrimidinone.

  • Gewald Reaction:

    • In a round-bottom flask, dissolve butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL).

    • Add sulfur powder (10 mmol) and diethylamine (10 mmol) dropwise.

    • Critical Step: Heat to 60°C. The reaction is exothermic; control temperature to prevent tar formation. Stir for 2 hours.

    • Cool to 0°C. Filter the yellow precipitate (2-aminothiophene intermediate). Recrystallize from ethanol.

  • Cyclization:

    • Suspend the aminothiophene intermediate (5 mmol) in formamide (15 mL).

    • Add catalytic ammonium acetate .

    • Reflux at 140°C for 6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Cool and pour into ice water. The solid thienopyrimidin-4-one precipitates. Filter and dry.

Protocol B: FRET-Based Kinase Assay (Z'-LYTE™)

Objective: Validate inhibitory potential against EGFR or PI3K.

  • Reagent Prep: Prepare 4X Test Compound in 1% DMSO, 4X Kinase/Peptide Mixture, and 2X ATP Solution.

  • Reaction Assembly:

    • Add 2.5 µL of Test Compound to a 384-well black plate.

    • Add 5 µL of Kinase/Peptide Mixture (e.g., EGFR kinase + Coumarin/Fluorescein peptide substrate).

    • Incubate 15 mins at Room Temp (allows inhibitor binding).

    • Add 2.5 µL of ATP Solution to initiate phosphorylation.

  • Development:

    • Incubate 1 hour.

    • Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Readout:

    • Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

    • Logic: Phosphorylated peptides are protected from cleavage, maintaining FRET. Inhibited kinase = Cleaved peptide = Loss of FRET.

Pathway Visualization: PI3K Signaling

Understanding the downstream effects is crucial. The thienopyrimidine scaffold effectively shuts down the PI3K/Akt/mTOR axis, a major driver in oncology.

PI3KPathway RTK RTK (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling cascade and the intervention point of thienopyrimidine inhibitors.

Future Outlook: Beyond Orthosteric Inhibition

The versatility of the thienopyrimidin-4-one scaffold is driving next-generation applications:

  • Covalent Inhibition: Introduction of acrylamides at the C-6 position to target non-catalytic cysteines (e.g., Cys797 in EGFR), providing irreversible inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The solvent-exposed regions of the scaffold (typically C-2 or C-6) serve as ideal attachment points for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating targeted protein degradation.

References

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte. Link

  • Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Link

  • Murray, C. W., et al. (2012). Fragment-based discovery of potent and selective thienopyrimidin-4(3H)-one inhibitors of PDK1. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Sultan, S., et al. (2025).[2][4] Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research.[5][6][7] Link

  • Jin, C., et al. (2025).[5][2][4] Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities.[4][8][9] Bioorganic & Medicinal Chemistry.[10][5][3][4][6][8][9][11][12] Link

Sources

Foundational

Medicinal Chemistry Applications of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Drug Discovery

Executive Summary & Core Rationale In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The thieno[3,2-d]pyrimidin-4(3H)-one core represents one of the most versatile bioisosteres of the purine and quinazoline ring systems. Specifically, the introduction of a propyl group at the C2 position to form 2-propylthieno[3,2-d]pyrimidin-4(3H)-one creates a highly optimized vector for hydrophobic pocket engagement.

As a Senior Application Scientist, I have observed that replacing a benzene ring (in quinazolines) with a thiophene ring fundamentally alters the electronic distribution and the spatial trajectory of substituents. The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor, while the altered bond angles (compared to a six-membered ring) shift the C2 and C4 vectors by approximately 10–15 degrees. This subtle geometric shift, combined with the lipophilic 2-propyl chain, allows the scaffold to perfectly occupy the hydrophobic sub-pockets adjacent to the ATP-binding site in kinases or the cAMP/cGMP-binding sites in phosphodiesterases (PDEs).

Mechanistic Grounding: Target Engagement

The pharmacological utility of the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one scaffold stems from its ability to mimic endogenous purines while offering superior metabolic stability and tunable lipophilicity.

Phosphodiesterase (PDE) Inhibition

PDEs regulate intracellular signaling by hydrolyzing cAMP and cGMP. The 2-propylthieno[3,2-d]pyrimidine scaffold has shown exceptional promise in targeting PDE7 and PDE11. The pyrimidine core forms critical bidentate hydrogen bonds with the invariant glutamine residue in the PDE active site. Simultaneously, the 2-propyl (or closely related 2-propylthio) group extends into a highly conserved hydrophobic pocket, displacing ordered water molecules and driving binding affinity through favorable entropic gains. For instance, BC-11-38, a 2-propylthio derivative, is a highly selective PDE11 inhibitor (1). Similarly, 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones have been developed as highly potent PDE7 inhibitors for inflammatory diseases (2).

Kinase Inhibition & Antimicrobial Activity

Beyond PDEs, the scaffold acts as a potent ATP-competitive kinase inhibitor. It serves as a bioisostere for gefitinib in targeting mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer. Furthermore, emerging research highlights the scaffold's utility in infectious diseases. Thieno[3,2-d]pyrimidin-4-amines inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, disrupting the pathogen's respiratory chain (3). It has also been optimized to yield highly active Clostridium difficile inhibitors (4).

Pathway A 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one B PDE7 / PDE11 Inhibition A->B Competitive Binding C Mutant EGFR Inhibition A->C ATP Pocket Blockade D Elevated cAMP/cGMP (Anti-inflammatory) B->D E Decreased PI3K/AKT (Anti-tumor) C->E

Fig 1. Dual pharmacological pathways modulated by thieno[3,2-d]pyrimidine derivatives.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) versatility of the thieno[3,2-d]pyrimidine core, the following table summarizes key quantitative data across various therapeutic targets.

Compound / DerivativeBiological TargetActivity (IC₅₀ / MIC)Key Structural Feature & Rationale
BC-11-38 PDE11IC₅₀ = 0.28 μM2-propylthio group perfectly fills the hydrophobic sub-pocket, ensuring >100-fold selectivity over PDE1-10.
2-(4-pyridylamino) analog PDE7IC₅₀ < 10 nMSoluble hinge-binding motif at C2 enhances aqueous solubility while maintaining high affinity.
Compound 19 Cyt-bd (M. tb)IC₅₀ = 6.2 μMC4-amine substitution disrupts mycobacterial oxidative phosphorylation.
Compound 6a C. difficileMIC = 19 μMC7-nitro group on the thiophene ring is essential for selective gut microflora targeting.

Experimental Workflows & Protocols

To harness this scaffold, a robust, self-validating synthetic methodology is required. The synthesis of thienopyrimidines typically relies on the annulation of a pyrimidine ring onto a pre-functionalized thiophene core (5). Below is the optimized protocol for synthesizing the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one core and its subsequent activation for medicinal chemistry derivatization.

Protocol: Synthesis and Activation of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Phase 1: Amide Formation (Acylation) Rationale: We begin with methyl 3-aminothiophene-2-carboxylate. Acylating the amine with butyryl chloride installs the 3-carbon chain that will ultimately become the 2-propyl group upon cyclization.

  • Dissolve 1.0 equivalent (eq) of methyl 3-aminothiophene-2-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.5 eq of triethylamine (TEA) to act as an acid scavenger. Cool the mixture to 0°C.

  • Dropwise, add 1.2 eq of butyryl chloride. Causality: Dropwise addition controls the exothermic reaction and prevents over-acylation.

  • Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench with saturated aqueous NaHCO₃. Validation: This neutralizes excess HCl and prevents premature hydrolysis of the ester. Extract with DCM, dry over MgSO₄, and concentrate to yield the amide intermediate.

Phase 2: Cyclization Rationale: The amide must be cyclized into the pyrimidinone. Ammonium acetate provides the necessary nitrogen source to close the ring via an imine intermediate.

  • Suspend the crude amide intermediate in glacial acetic acid.

  • Add 5.0 eq of ammonium acetate.

  • Reflux the mixture at 150°C for 6–8 hours.

  • Cool the mixture to room temperature and pour over crushed ice. The target compound, 2-propylthieno[3,2-d]pyrimidin-4(3H)-one , will precipitate as a solid. Filter and wash with cold water.

Phase 3: Chlorination (Activation for SNAr) Rationale: To attach diverse pharmacophores (like amines or anilines) at the C4 position, the carbonyl oxygen must be converted into a good leaving group (chloride).

  • Suspend the cyclized product in neat phosphorus oxychloride (POCl₃) (10 volumes).

  • Add a catalytic amount of anhydrous DMF (3 drops). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the pyrimidinone.

  • Reflux at 120°C for 3 hours.

  • Carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Quench the viscous oil residue with ice water and extract with ethyl acetate. The resulting 4-chloro-2-propylthieno[3,2-d]pyrimidine is now ready for nucleophilic aromatic substitution (SNAr) with various amines.

Synthesis A Methyl 3-aminothiophene- 2-carboxylate B Acylation (Butyryl chloride, TEA) A->B C Amide Intermediate B->C D Cyclization (NH4OAc, 150°C) C->D E 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one D->E F Chlorination (POCl3) & SNAr Derivatization E->F

Fig 2. Synthetic workflow for 2-propylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives.

References

  • Endo, Y., et al. "Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.
  • Hopfner, S. M., et al. "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." RSC Medicinal Chemistry, 2021. URL:[Link]

  • Seleem, M. N., et al. "Chemical Space Exploration around Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Led to a Novel Class of Highly Active Clostridium difficile Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Natural Sciences Publishing. "Chemistry of Thienopyrimidines and Their Biological Applications." Natural Sciences Publishing, 2016. URL:[Link]

Sources

Exploratory

Pharmacophore Modeling of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Analogs

Content Type: Technical Guide / Whitepaper Domain: Computational Chemistry / Drug Design Focus: Optimization of Phosphodiesterase 5 (PDE5) Inhibitors Executive Summary The 2-propylthieno[3,2-d]pyrimidin-4(3H)-one scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Domain: Computational Chemistry / Drug Design Focus: Optimization of Phosphodiesterase 5 (PDE5) Inhibitors

Executive Summary

The 2-propylthieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the purine core of cGMP. While this scaffold has demonstrated versatility in targeting kinases (e.g., PI3K/mTOR) and microbial pathways, its most clinically validated application lies in Phosphodiesterase type 5 (PDE5) inhibition .

This guide details the construction, validation, and application of a pharmacophore model for this specific chemical series. Unlike generic modeling tutorials, this document focuses on the specific steric and electrostatic requirements of the thienopyrimidine core, addressing the critical "2-propyl" hydrophobic interaction and the "4-one" hydrogen-bonding network required for high-affinity binding.

Chemical Context & Target Landscape

The Scaffold Architecture

The thieno[3,2-d]pyrimidin-4(3H)-one core mimics the guanine base of cGMP. Effective modeling requires understanding the role of three distinct regions:

  • The Core (A-Ring/B-Ring): The fused thiophene-pyrimidine system provides a rigid planar scaffold that engages in

    
    -stacking interactions (typically with Phenylalanine residues, e.g., Phe820 in PDE5).
    
  • The 4-Carbonyl & 3-NH (Donor/Acceptor): These moieties form a bidentate hydrogen-bonding motif with the invariant Glutamine (Gln817 in PDE5), a non-negotiable requirement for potency.

  • The 2-Propyl Tail: This aliphatic chain is not merely a spacer; it occupies a specific hydrophobic pocket (often referred to as the H-pocket or Q-pocket vicinity), providing selectivity over other PDE isoforms.

Mechanism of Action

Inhibition of PDE5 prevents the hydrolysis of cGMP to 5'-GMP. By maintaining elevated cGMP levels, these analogs facilitate smooth muscle relaxation and vasodilation. The pharmacophore model must prioritize features that stabilize the "cGMP-mimetic" conformation.

Dataset Preparation (The Foundation)

Garbage in, garbage out. The integrity of your pharmacophore depends entirely on the curation of your training set.

Data Curation Protocol

Do not rely on raw database downloads. Follow this strict filtering process:

  • Source: Extract data from ChEMBL or specific SAR literature (e.g., Bioorg. Med. Chem. series) focusing on thienopyrimidine PDE inhibitors.[1][2]

  • Activity Thresholds:

    • Actives:

      
      .[3]
      
    • Intermediates:

      
       (Exclude from training to avoid noise).
      
    • Inactives:

      
      .
      
  • Stereochemistry: Explicitly define stereocenters. If the 2-propyl group is modified with a chiral substituent, separate enantiomers.

Conformational Analysis

The thienopyrimidine core is rigid, but the 2-propyl tail and potential N3-substituents are flexible.

  • Force Field: OPLS3e or MMFF94s.

  • Energy Window: 10 kcal/mol (to capture bioactive conformations that may not be the global minimum).

  • Constraint: Maintain the planarity of the thieno[3,2-d]pyrimidine ring system.

Pharmacophore Generation Workflow

We will utilize a Ligand-Based Common Feature approach, ideal for optimizing a specific scaffold series where the core binding mode is conserved.

Feature Mapping

For 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, the following features are mandatory:

Feature TypeChemical MoietyBiological Function
HBA (Acceptor)C4-Carbonyl OxygenBinds to Gln817 (PDE5).
HBD (Donor)N3-H (or N3-substituent donor)Binds to Gln817 (PDE5).
HYD (Hydrophobic)Thiophene Ring

-stacking with Phe820.
HYD (Hydrophobic)2-Propyl GroupFills the hydrophobic pocket (Val782 region).
Exclusion Vol Perpendicular to CorePrevents steric clash with the pocket walls.
Workflow Diagram

The following diagram illustrates the iterative process of model generation and validation.

PharmacophoreWorkflow Data Dataset Curation (Actives/Decoys) Conformers Conformer Generation (MMFF94s, 10 kcal/mol) Data->Conformers Clean Structures Alignment Molecular Alignment (Thienopyrimidine Core) Conformers->Alignment Energy Minimized FeatureExt Feature Extraction (HBA, HBD, HYD) Alignment->FeatureExt Superimposition ModelGen Hypothesis Generation (3D Spatial Constraints) FeatureExt->ModelGen Common Features Validation Validation (GH Score, ROC, EF) ModelGen->Validation Test Set Validation->ModelGen Refine Constraints Screening Virtual Screening (ZINC/In-house Libs) Validation->Screening If GH > 0.7

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for thienopyrimidine analogs.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is a hypothesis. It must be rigorously tested against a "Decoy Set" to prove it can distinguish signal from noise.

The Decoy Set (DUD-E / Property Matched)

Do not use random molecules. Use Property-Matched Decoys .

  • Method: For every active thienopyrimidine, generate 30-50 decoys that share similar Molecular Weight (MW) and LogP but possess topologically dissimilar topology (different scaffolds).

  • Tool: DUD-E (Directory of Useful Decoys) or Schrödinger’s Decoy Generator.

Quantitative Metrics

Calculate the following metrics to approve the model:

  • Enrichment Factor (EF 1%):

    
    
    
    • Target: EF 1% > 10. This means your model is 10x better than random selection at finding actives in the top 1% of results.

  • Goodness of Hit (GH) Score:

    
    
    
    • Target: GH > 0.7 indicates a robust model.[4]

    • Where:

      
       = active hits, 
      
      
      
      = total hits,
      
      
      = total actives,
      
      
      = total database size.

Structural Logic & Interaction Map

To assist in visualization, the diagram below maps the specific chemical features of the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one scaffold to the pharmacophore nodes.

InteractionMap HBA H-Bond Acceptor (C4 Carbonyl) HYD_Core Aromatic Ring (Thiophene) HBA->HYD_Core Gln817 Gln817 (PDE5) Invariant Clamp HBA->Gln817 H-Bond HBD H-Bond Donor (N3-H) HBD->HYD_Core HBD->Gln817 H-Bond HYD_Tail Hydrophobic Tail (2-Propyl) HYD_Core->HYD_Tail Scaffold Link Phe820 Phe820 (PDE5) Pi-Stacking HYD_Core->Phe820 Pi-Pi T-Shaped Val782 Val782/Pocket Hydrophobic Enclosure HYD_Tail->Val782 Van der Waals

Figure 2: Pharmacophoric mapping of the scaffold to key PDE5 residues. The 2-propyl tail is critical for occupying the Val782 hydrophobic pocket.

Experimental Application: Virtual Screening

Once validated (GH > 0.7), apply the model to screen large libraries (e.g., ZINC15, Enamine).

Step-by-Step Screening Protocol:

  • Library Prep: Wash salts, standardize tautomers, and generate conformers (max 100 per molecule) for the screening library.

  • Pharmacophore Fit: Screen using the "Best Fit" algorithm. Allow a maximum deviation of 1.0 Å for the vector features (HBA/HBD) to account for induced fit.

  • Post-Screening Filters (Critical):

    • Lipinski Filter: MW < 500, LogP < 5.

    • PAINS Filter: Remove Pan-Assay Interference Compounds (e.g., reactive Michael acceptors).

  • Docking Validation: Take the top 500 pharmacophore hits and dock them into the PDE5 crystal structure (e.g., PDB: 1UDT or similar) to verify the binding pose matches the hypothesis.

References

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674-682. Link

  • Rashad, A. A., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 Selective Potent Tadalafil-Like PDE5 Inhibitors Using Combination of Molecular Modeling Approaches.[5] Journal of Biomolecular Structure and Dynamics, 36(9), 2278-2296. Link

  • El-Mekabaty, A., & Hasaneen, M. A. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents.[6] Bioorganic Chemistry, 106, 104509.[6] Link

  • Khedr, M. A., et al. (2015).[1] Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 25(3), 649-653.[1] Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Link

Sources

Foundational

Molecular weight and physicochemical data for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

An In-Depth Technical Guide to 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and synthetic approaches for 2-Propylthieno[3,2-d]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and synthetic approaches for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine nucleobases. This structural analogy allows compounds based on this framework to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in enzyme active sites.[1][2] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as anticancer agents targeting cyclin-dependent kinases (CDKs) and tubulin, as well as modulators of sirtuins (SIRT1/2/3) and phosphodiesterases.[1][3][4] The substituent at the 2-position of the pyrimidinone ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide focuses specifically on the 2-propyl derivative, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental for any drug discovery and development endeavor, as these properties influence solubility, permeability, and metabolic stability.

Molecular Structure

The molecular structure of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one consists of a thiophene ring fused to a pyrimidinone ring, with a propyl group attached at the C2 position.

Caption: Molecular Structure of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Physicochemical Data
PropertyValueSource
CAS Number 150113-52-3[5]
Molecular Formula C₉H₁₀N₂OS[5]
Molecular Weight 194.25 g/mol [5]
Topological Polar Surface Area (TPSA) 45.75 Ų[5]
LogP (calculated) 1.9371[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Synthesis and Mechanistic Rationale

The construction of the thieno[3,2-d]pyrimidin-4(3H)-one ring system is a well-established process in organic synthesis. A common and effective strategy involves the cyclization of a substituted 3-aminothiophene-2-carboxylate precursor. The following protocol describes a plausible and representative synthesis for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable 3-aminothiophene-2-carboxylate, which is first reacted with butyronitrile in the presence of a strong acid to form an amidine intermediate, followed by cyclization.

workflow A Methyl 3-aminothiophene-2-carboxylate D Amidine Intermediate Formation A->D B Butyronitrile (CH3CH2CH2CN) B->D C HCl gas C->D  Catalyst E Cyclization (Heat) D->E F 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one E->F

Caption: Synthetic workflow for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

Detailed Experimental Protocol

Objective: To synthesize 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one from methyl 3-aminothiophene-2-carboxylate.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Butyronitrile

  • Dioxane (anhydrous)

  • Hydrogen chloride (gas or a solution in dioxane)

  • Ethanol

  • Sodium ethoxide

Step 1: Synthesis of the Amidine Intermediate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve methyl 3-aminothiophene-2-carboxylate (1 equivalent) and butyronitrile (1.2 equivalents) in anhydrous dioxane.

  • Acidification: Bubble dry hydrogen chloride gas through the solution at 0 °C for approximately 1-2 hours. Alternatively, add a saturated solution of HCl in dioxane. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Rationale: The reaction between the aminothiophene and the nitrile is an acid-catalyzed Pinner reaction. The HCl protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to attack by the amino group of the aminothiophene. This forms a stable salt of the amidine intermediate.

Step 2: Cyclization to form the Thienopyrimidinone

  • Isolation of Intermediate (Optional): The amidine hydrochloride salt may precipitate from the solution and can be isolated by filtration.

  • Cyclization: The crude amidine intermediate is suspended in ethanol. Sodium ethoxide (1.5 equivalents) is added, and the mixture is heated to reflux for 4-6 hours.

  • Rationale: The addition of a base like sodium ethoxide deprotonates the amidine, creating a more nucleophilic species. The subsequent heating provides the energy needed for the intramolecular cyclization, where the nitrogen of the amidine attacks the ester carbonyl group, leading to the formation of the pyrimidinone ring and elimination of methanol.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

Relevance in Drug Discovery and Scientific Research

The thieno[3,2-d]pyrimidine scaffold is of high interest in drug discovery due to its proven track record as a core for various inhibitors. The 2-propyl substituent of the title compound provides a degree of lipophilicity which can be crucial for cell permeability and interaction with hydrophobic pockets in enzyme active sites.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that mimics the adenine part of ATP. The thieno[3,2-d]pyrimidine nucleus is an excellent bioisostere for this purpose. Research on related compounds suggests that 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one could be a valuable starting point for developing inhibitors against various kinases involved in cell cycle regulation and signaling pathways.[7]

  • Anti-inflammatory Potential: Certain derivatives of thienopyrimidinones have been explored as inhibitors of phosphodiesterase 7 (PDE7), which is involved in T-cell activation and inflammation.[4] The specific substitution pattern of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one makes it a candidate for screening in anti-inflammatory assays.

  • Anticancer Research: The thienopyrimidine core is present in compounds that have shown potent antiproliferative activity against various cancer cell lines.[8] The mechanism often involves the inhibition of key enzymes required for cancer cell growth and survival.

Conclusion

2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a molecular structure that makes it a promising candidate for further investigation in medicinal chemistry. While specific experimental physicochemical data are sparse, its properties can be estimated through computational methods, and its synthesis can be achieved through established chemical routes. The versatility of the thieno[3,2-d]pyrimidine scaffold ensures that this compound and its future derivatives will remain an active area of research for the development of novel therapeutic agents.

References

  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. Available at: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. Available at: [Link]

  • SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF. European Chemical Bulletin. Available at: [Link]

  • 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy. PubMed. Available at: [Link]

  • thieno(2,3-d)pyrimidin-4(3H)-one. PubChem. Available at: [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]

  • A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][2][9]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. Available at: [Link]

  • 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Cyclization Protocols for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary The thieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a critical bioisostere of the quinazolinone and purine cores, widely utilized in the development of PDE5 inhibitors (e.g., Sildenafil analogs), k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a critical bioisostere of the quinazolinone and purine cores, widely utilized in the development of PDE5 inhibitors (e.g., Sildenafil analogs), kinase inhibitors, and antimicrobial agents.[1] The introduction of a 2-propyl substituent is structurally significant, often improving lipophilicity and binding pocket affinity compared to methyl analogs.[1]

This Application Note details two validated protocols for the cyclization of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one starting from commercially available methyl 3-amino-2-thiophenecarboxylate .

  • Protocol A (The Oxazinone Route) offers a rapid, high-yielding "ring-switching" methodology ideal for scale-up.[1]

  • Protocol B (The Stepwise Amide Route) provides a highly controllable, GMP-aligned pathway standard in pharmaceutical processing.[1]

Retrosynthetic Analysis & Pathway Logic

The construction of the pyrimidine ring onto the thiophene core requires the insertion of a three-carbon fragment (C-N-C) and cyclodehydration. The specific 2-propyl group dictates the use of a butyryl donor (butyric anhydride or butyryl chloride).[1]

Pathway Visualization

The following diagram illustrates the two divergent strategies converging on the target molecule.

G cluster_legend Methodology Key Start Methyl 3-amino-2-thiophenecarboxylate (Starting Material) AminoAcid 3-Amino-2-thiophenecarboxylic Acid (Hydrolysis Product) Start->AminoAcid NaOH, Reflux AmideEster Methyl 3-butyramidothiophene-2-carboxylate Start->AmideEster Butyryl Chloride Et3N, DCM Oxazinone 2-Propyl-4H-thieno[3,2-d][1,3]oxazin-4-one (Activated Intermediate) AminoAcid->Oxazinone Butyric Anhydride Cyclodehydration Target TARGET: 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Oxazinone->Target NH4OAc, Heat (Ring Switching) PrimaryAmide 3-Butyramidothiophene-2-carboxamide AmideEster->PrimaryAmide NH3 (aq) / pressure or Saponification + CDI/NH3 PrimaryAmide->Target NaOH / EtOH Base Cyclization Protocol A: High Efficiency Protocol A: High Efficiency Protocol B: Pharma Standard Protocol B: Pharma Standard

Figure 1: Strategic divergence for the synthesis of the target thienopyrimidine. Protocol A utilizes an oxazinone intermediate, while Protocol B follows a classical stepwise amidation.[1]

Protocol A: The Oxazinone "Ring-Switching" Method

Best For: High efficiency, avoiding corrosive acid chlorides, and reducing step count.[1]

This method exploits the reactivity of thieno[3,2-d][1,3]oxazin-4-ones.[1] By reacting the amino acid with butyric anhydride, we form the oxazinone ring. Subsequent treatment with ammonia sources causes the oxazine ring to open and immediately re-close as the more stable pyrimidine.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Methyl 3-amino-2-thiophenecarboxylate (SM)[1]

  • Sodium Hydroxide (NaOH)

  • Butyric Anhydride (PrCO)2O[1]

  • Ammonium Acetate (NH4OAc)[1]

  • Solvents: Ethanol, Acetic Acid, Water.[1]

Step-by-Step Methodology
Step 1: Saponification to Amino Acid
  • Dissolve 10.0 mmol of Methyl 3-amino-2-thiophenecarboxylate in 20 mL of Ethanol/Water (1:1).

  • Add 2.5 eq of NaOH pellets.

  • Reflux for 2 hours until TLC indicates complete consumption of the ester (

    
     in Hex/EtOAc 3:1 -> Baseline).
    
  • Cool to 0°C and acidify carefully with 1N HCl to pH 4.

  • Filter the precipitated 3-amino-2-thiophenecarboxylic acid . Dry thoroughly under vacuum. Note: This intermediate is unstable; proceed immediately.

Step 2: Oxazinone Formation[1]
  • Suspend the dried amino acid (10.0 mmol ) in 15 mL of Butyric Anhydride .

  • Heat the mixture to 140°C for 3–4 hours. The solid will dissolve, and the solution will darken.

  • Monitor: Formation of the oxazinone is indicated by a new spot on TLC (usually less polar than the acid).[1]

  • Workup: Distill off excess butyric anhydride under reduced pressure.

  • The residue is the crude 2-propyl-4H-thieno[3,2-d][1,3]oxazin-4-one .[1] (Can be used directly or recrystallized from hexane).[1]

Step 3: Ring Switching to Pyrimidinone[1]
  • Dissolve the crude oxazinone in 20 mL of Glacial Acetic Acid.

  • Add 5.0 eq of Ammonium Acetate .

  • Reflux the mixture for 4–6 hours.

    • Mechanism:[2][3] Ammonia attacks the oxazinone carbonyl (C4), opening the ring to form the amide, which then dehydrates to close the pyrimidine ring.

  • Isolation: Pour the hot reaction mixture into 100 mL of ice water.

  • The product, 2-propylthieno[3,2-d]pyrimidin-4(3H)-one , will precipitate as an off-white solid.[1]

  • Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Protocol B: The Stepwise Acylation-Cyclization

Best For: GMP compliance, highly sensitive substrates, and precise impurity control.[1]

This route mirrors the industrial synthesis of Sildenafil (Viagra®), ensuring robust scalability.[1] It avoids the high temperatures of the anhydride fusion.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Methyl 3-amino-2-thiophenecarboxylate[1]

  • Butyryl Chloride

  • Triethylamine (Et3N)[1]

  • Ammonium Hydroxide or Formamide[1]

  • Potassium tert-butoxide (KOtBu) or NaOH[1]

Step-by-Step Methodology
Step 1: N-Acylation[1]
  • Dissolve 10.0 mmol of starting material in 30 mL dry Dichloromethane (DCM).

  • Add 1.2 eq of Triethylamine and cool to 0°C.

  • Add 1.1 eq of Butyryl Chloride dropwise.

  • Stir at Room Temperature (RT) for 2 hours.

  • Wash: 1N HCl, then Sat. NaHCO3. Dry organic layer (MgSO4) and evaporate.

  • Yield: Methyl 3-butyramidothiophene-2-carboxylate (Quantitative).

Step 2: Conversion to Primary Amide

Direct aminolysis of this ester is difficult due to steric hindrance and electronic deactivation.

  • Hydrolysis: Saponify the ester (as in Protocol A, Step 1) to get 3-butyramidothiophene-2-carboxylic acid .

  • Activation: Dissolve acid in THF, add 1.1 eq Carbonyldiimidazole (CDI). Stir 1 hr.

  • Amidation: Add 5.0 eq Ammonium Hydroxide (28%) or bubble NH3 gas. Stir 3 hours.

  • Isolate 3-butyramidothiophene-2-carboxamide via filtration.[1]

Step 3: Base-Mediated Cyclization[1]
  • Suspend the amide from Step 2 in Ethanol or t-Butanol .

  • Add 2.0 eq of Base (NaOH for EtOH, KOtBu for t-Butanol).[1]

  • Reflux for 4–8 hours.

  • Workup: Evaporate solvent, redissolve in water, and acidify with HCl to pH 6.

  • The target 2-propylthieno[3,2-d]pyrimidin-4(3H)-one precipitates.[1]

Comparative Data & Validation

ParameterProtocol A (Oxazinone)Protocol B (Stepwise)
Overall Yield 65–75%50–60%
Reaction Time ~10 Hours (Total)~24 Hours (Total)
Atom Economy HighModerate (Reagents lost in activation)
Purification Precipitation (Clean)Extraction + Recrystallization
Safety Profile Moderate (Anhydride fumes)High (Standard solvents)
Key Impurity Unreacted Amino AcidDecarboxylated Thiophene
Analytical Validation Standards

To confirm the identity of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one :

  • 1H NMR (DMSO-d6): Look for the propyl triplet (~0.9 ppm), multiplet (~1.7 ppm), and triplet (~2.6 ppm).[1] Crucially, the Thiophene protons will appear as two doublets (~7.4 and 8.0 ppm, J=5.2 Hz). The NH proton is often broad >12 ppm.

  • Melting Point: Expect range between 210°C – 215°C (derivative dependent).

  • Mass Spec: [M+H]+ = 195.06 (Calculated for C9H10N2OS).[1]

Mechanism of Action: The Oxazinone Ring Switch

Understanding the mechanism of Protocol A ensures better troubleshooting.

Mechanism Figure 2: Nucleophilic Ring-Switching Mechanism (Protocol A) Step1 Oxazinone (O-Nucleophile Closed) Step2 Ammonia Attack (at C4 Carbonyl) Step1->Step2 Step3 Ring Opening (Acyclic Amide Intermediate) Step2->Step3 Step4 Recyclization (N-Nucleophile Closed) Step3->Step4

Figure 2: The thermodynamic drive from the less stable oxazinone (O-linkage) to the stable pyrimidinone (N-linkage) drives this reaction to completion.[1]

References

  • Dunn, P. J., et al. (2000).[1] "Commercial synthesis of sildenafil citrate (Viagra)."[1] Organic Process Research & Development, 4(1), 60-63.[1]

    • Context: Establishes the industrial standard for closing pyrimidinone rings on heterocyclic scaffolds using the acylation-cycliz
  • Gütschow, M., & Neumann, U. (1998).[1] "Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 41(10), 1729-1740.[1]

    • Context: Validates the synthesis of thieno-oxazinones via anhydride fusion and their subsequent reactivity with amines (Protocol A basis).
  • Hertzog, D. L., et al. (2006).[1] "The discovery and optimization of pyrimidinone-containing MCH R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 16(18), 4723-4727.[1]

    • Context: Demonstrates the use of methyl 3-amino-2-thiophenecarboxylate as a versatile starting material for thienopyrimidinones.[1]

  • Modh, R. P., et al. (2014).[1] "Thieno[3,2-d]pyrimidine: a promising scaffold for anticancer and antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2).[1] [1]

    • Context: Review of biological importance and general synthetic str

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one , a critical scaffold in medicinal chemistry often explored as a bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one , a critical scaffold in medicinal chemistry often explored as a bioisostere of quinazolinones (e.g., in kinase inhibitor development). By leveraging microwave dielectric heating, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly improving the impurity profile.[1] The method utilizes a Niementowski-type cyclocondensation between methyl 3-aminothiophene-2-carboxylate and butyronitrile under acidic catalysis.

Scientific Rationale & Retrosynthesis

The Thieno[3,2-d]pyrimidine Scaffold

Thieno[3,2-d]pyrimidines are privileged structures in drug discovery, serving as core moieties for inhibitors of phosphodiesterases (PDEs), tyrosine kinases (e.g., EGFR, VEGFR), and antimicrobial agents. The "2-propyl" substitution is frequently employed to modulate lipophilicity and steric fit within hydrophobic binding pockets.

Microwave Advantage

Conventional synthesis of this scaffold typically involves prolonged reflux (12–24 hours) in high-boiling solvents (e.g., DMF, sulfolane), often leading to thermal decomposition and difficult purification. Microwave irradiation offers:

  • Direct Energy Transfer: Selective heating of polar intermediates (ionic conduction) accelerates the rate-determining nucleophilic attack.

  • Superheating: Access to temperatures above the solvent's boiling point in sealed vessels enhances the kinetics of the cyclodehydration step.

Retrosynthetic Analysis

The target molecule is disconnected at the pyrimidine ring formation, tracing back to the commercially available methyl 3-aminothiophene-2-carboxylate and butyronitrile .

Retrosynthesis Target 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Precursor1 Methyl 3-aminothiophene- 2-carboxylate Target->Precursor1 Cyclocondensation (Niementowski) Precursor2 Butyronitrile Target->Precursor2 Reagent HCl (g) / Dioxane Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidinone core.

Materials & Equipment

ComponentSpecificationRole
Precursor A Methyl 3-aminothiophene-2-carboxylate (>98%)Core Scaffold
Precursor B Butyronitrile (anhydrous)C-2 Propyl Donor / Solvent
Catalyst 4M HCl in 1,4-DioxaneAcidic Promoter
Solvent 1,4-Dioxane (anhydrous)Reaction Medium
Reactor Single-mode Microwave Reactor (e.g., Biotage/CEM)Energy Source
Vessel 10 mL Borosilicate Glass Vial (Pressure rated >20 bar)Containment

Experimental Protocol

Safety Precaution
  • Warning: This reaction generates pressure. Use a dedicated microwave reactor with active pressure monitoring.

  • HCl Gas: The reaction utilizes HCl in dioxane; handle in a fume hood to avoid inhalation of acid vapors.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 mmol (157 mg) of methyl 3-aminothiophene-2-carboxylate into a 10 mL microwave vial.

  • Add a magnetic stir bar.

  • Add 2.0 mL of anhydrous 1,4-Dioxane.

  • Add 3.0 mmol (0.26 mL) of Butyronitrile.

  • Add 1.0 mL of 4M HCl in Dioxane. Note: The excess nitrile and acid drive the equilibrium toward cyclization.

  • Seal the vial with a PTFE-lined crimp cap or snap cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Temperature-controlled (IR sensor).

  • Temperature: 130 °C.

  • Hold Time: 15 minutes.

  • Pre-stirring: 30 seconds (Low speed).

  • Pressure Limit: 15 bar (Safety cutoff).

  • Power: Dynamic (Max 150 W).

Step 3: Work-up and Isolation

  • Allow the vial to cool to <50 °C using the reactor's compressed air cooling.

  • Open the vial carefully in a fume hood.

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Neutralize the solution to pH ~7 using saturated sodium bicarbonate (NaHCO₃) solution. Precipitation of the product should occur immediately.

  • Stir the suspension at 0 °C for 30 minutes to maximize yield.

  • Filter the solid under vacuum using a sintered glass funnel.

  • Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted nitrile.

  • Dry the solid in a vacuum oven at 45 °C for 4 hours.

Experimental Workflow Diagram

Workflow Start Weigh Reagents (Vial) Seal Seal & Load Reactor Start->Seal MW MW Irradiation 130°C, 15 min Seal->MW Cool Cool & Quench (Ice Water) MW->Cool Neutralize Neutralize (Sat. NaHCO3) Cool->Neutralize Filter Filtration & Washing Neutralize->Filter Dry Final Product (Solid) Filter->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Data

The isolated product, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one , is typically an off-white to pale yellow solid.

  • Yield: 75–85% (uncorrected).

  • Melting Point: 210–212 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.40 (s, 1H, NH) – Broad singlet, exchangeable.

    • δ 8.10 (d, J=5.2 Hz, 1H, Thiophene H-7).

    • δ 7.45 (d, J=5.2 Hz, 1H, Thiophene H-6).

    • δ 2.65 (t, J=7.5 Hz, 2H, -CH₂- propyl).

    • δ 1.75 (m, 2H, -CH₂- propyl).

    • δ 0.95 (t, J=7.4 Hz, 3H, -CH₃ propyl).

  • MS (ESI): Calculated for C₉H₁₀N₂OS [M+H]⁺: 195.06; Found: 195.1.

Optimization Data (Solvent & Temp)
EntrySolventTemp (°C)Time (min)Yield (%)Observation
1Ethanol80 (Reflux)6035Incomplete conversion
2Ethanol120 (MW)1555Moderate pressure
3DMF140 (MW)1568Difficult work-up (solvent removal)
4 Dioxane 130 (MW) 15 82 Clean precipitation
5Neat150 (MW)1060Charring/Tarry impurities

Mechanistic Insight

The reaction proceeds via a Niementowski-type condensation . The microwave irradiation accelerates the initial nucleophilic attack of the thiophene amine onto the activated nitrile carbon (activated by HCl). This forms an amidine intermediate, which subsequently undergoes intramolecular cyclization with the adjacent ester group, eliminating methanol to form the pyrimidinone ring.

Mechanism Step1 Protonation of Butyronitrile (R-CN + H+ -> R-CNH+) Step2 Nucleophilic Attack (Amine -> Nitrile Carbon) Step1->Step2 Step3 Amidine Intermediate Formation Step2->Step3 Step4 Intramolecular Cyclization (Attack on Ester Carbon) Step3->Step4 Step5 Elimination of MeOH -> Aromatization Step4->Step5 Product 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Step5->Product

Figure 3: Mechanistic pathway of the acid-catalyzed cyclocondensation.

References

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007).[2] Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.[2][3][4] Tetrahedron Letters, 48(30), 5261–5264.

  • Laddha, S. S., & Bhatnagar, S. P. (2007). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one. 11th International Electronic Conference on Synthetic Organic Chemistry.

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[1] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[1] Synthesis, 2011(18), 2935-2940.

  • Davoodnia, A., et al. (2008). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 20(5), 3683-3686.

  • Shestakov, A. S., et al. (2014). Synthesis of Thieno[3,2-d]pyrimidin-4-ones and Alkylation Thereof. European Chemical Bulletin, 3(9), 881-884.

Sources

Method

One-Pot Synthesis of Thienopyrimidine-4-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Thienopyrimidine-4-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidine-4-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Traditional multi-step syntheses of these scaffolds can be time-consuming, generate significant waste, and often require harsh reaction conditions. One-pot synthesis methodologies, particularly those involving multi-component reactions, offer a more efficient, economical, and environmentally benign alternative by combining multiple reaction steps into a single operation without the isolation of intermediates.[2]

This guide provides detailed application notes and protocols for two robust one-pot synthesis methods for preparing thienopyrimidine-4-one derivatives: a four-component reaction based on the Gewald synthesis and a microwave-assisted cyclization. These protocols are designed to be self-validating, with explanations for key experimental choices grounded in established reaction mechanisms.

Method 1: Four-Component Gewald-Based Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This powerful one-pot method combines the Gewald synthesis of a 2-aminothiophene intermediate with an in-situ cyclization using formamide. It is a highly efficient approach for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core from simple, readily available starting materials.

Scientific Rationale and Mechanistic Insights

The reaction proceeds through two key stages within a single pot:

  • Gewald Reaction: This initial multi-component reaction involves the condensation of a ketone, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur, catalyzed by a base (in this protocol, diethylamine). The generally accepted mechanism begins with a Knoevenagel-Cope condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile.[3] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield a polysubstituted 2-aminothiophene.[3][4] The use of a base is crucial for catalyzing the initial condensation step.[3]

  • Cyclization with Formamide: The in-situ generated 2-aminothiophene then undergoes cyclization with formamide at elevated temperatures. Formamide serves as a source of the C2 and N3 atoms of the pyrimidine ring. The reaction involves the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final thieno[2,3-d]pyrimidin-4(3H)-one.[5][6] L-proline, in this protocol, can act as a co-catalyst, potentially facilitating the cyclization step.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of a representative thieno[2,3-d]pyrimidin-4(3H)-one derivative using acetophenone as the ketone component.

Materials:

  • Acetophenone (1.0 mmol, 120.2 mg)

  • Ethyl cyanoacetate (1.5 mmol, 169.7 mg)

  • Elemental Sulfur (S₈) (1.0 mmol, 32.1 mg)

  • Formamide (4.0 mmol, 180.2 mg)

  • L-proline (0.20 mmol, 23.0 mg)

  • Diethylamine (0.20 mmol, 14.6 mg)

  • Deionized Water

Equipment:

  • 5 mL reaction vial with a screw cap

  • Magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • To the 5 mL reaction vial containing a magnetic stir bar, add acetophenone (1.0 mmol), ethyl cyanoacetate (1.5 mmol), elemental sulfur (1.0 mmol), formamide (4.0 mmol), L-proline (0.20 mmol), and diethylamine (0.20 mmol).

  • Securely cap the vial and place it in the heating mantle or oil bath preheated to 170 °C.

  • Stir the reaction mixture vigorously at 170 °C for 6 hours.

  • After 6 hours, turn off the heat and allow the vial to cool to room temperature.

  • Once cooled, add 1 mL of deionized water to the reaction mixture. This will cause the product to precipitate.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the product under vacuum to obtain the purified 2-phenyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one.

Expected Yield: ~96%[2]

Method 2: Microwave-Assisted One-Pot Synthesis of Thienopyrimidine-4-ones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes.[9] This section details a rapid, one-pot microwave-assisted protocol for the synthesis of thienopyrimidine-4-ones. Two variations are presented: one starting from a pre-formed 2-aminothiophene and another as a multi-component reaction.

Scientific Rationale and Mechanistic Insights

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods.[8] For the synthesis of thienopyrimidine-4-ones, this can be applied to both the cyclization of 2-aminothiophenes with reagents like formamide and to multi-component reactions.

In the case of the cyclization of a 2-aminothiophene with formamide, the mechanism is analogous to that described in Method 1, but the high energy input from microwave irradiation dramatically accelerates the rate of formamidine formation and subsequent cyclization.

For the multi-component reaction of a benzaldehyde, ethylcyanoacetate, and thiourea, the reaction likely proceeds via a Biginelli-type reaction pathway. This involves an initial Knoevenagel condensation between the benzaldehyde and ethylcyanoacetate, followed by a Michael addition of thiourea and subsequent cyclization and dehydration to form the pyrimidine ring.[9]

Experimental Protocol 2a: Microwave-Assisted Cyclization of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with Formamide

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol, 1.78 g)

  • Formamide (20 mL)

Equipment:

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and formamide (20 mL) in a microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a reflux temperature (e.g., 150 °C) for 15-20 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Experimental Protocol 2b: Microwave-Assisted One-Pot Synthesis of 4-Aryl-6-amino-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidines

Materials:

  • Substituted Benzaldehyde (0.03 mol)

  • Ethylcyanoacetate (0.03 mol, 3.39 g)

  • Thiourea (0.03 mol, 2.28 g)

  • Potassium Carbonate (K₂CO₃) (0.03 mol, 4.15 g)

  • Ethanol (25 mL)

  • Glacial Acetic Acid

Equipment:

  • Microwave reactor (e.g., Catalyst System, Model No-CATA 2R or similar)

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, mix the appropriate substituted benzaldehyde (0.03 mol), ethylcyanoacetate (0.03 mol), thiourea (0.03 mol), and potassium carbonate (0.03 mol) in 25 mL of ethanol.

  • Place the vessel in the microwave reactor and irradiate for 5-10 minutes at a power level of 210 W.[9]

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Filter the precipitate, dry it, and recrystallize from ethanol.[9]

Data Presentation

The following table summarizes a comparison of reaction times and yields for the synthesis of various pyrimidine derivatives using conventional heating versus microwave irradiation, highlighting the efficiency of the latter.

CompoundConventional Method Time (h)Conventional Method Yield (%)Microwave Method Time (min)Microwave Method Yield (%)Reference
4a475588[9]
4b672885[9]
4c8681080[9]
4d570682[9]
4e765978[9]

Visualization of Workflows and Mechanisms

Workflow for Four-Component Gewald-Based Synthesis

Four_Component_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification ketone Ketone reaction_step Mix and Heat (170°C, 6h) ketone->reaction_step nitrile Active Methylene Nitrile nitrile->reaction_step sulfur Elemental Sulfur (S₈) sulfur->reaction_step formamide Formamide formamide->reaction_step catalyst Catalyst (L-proline/Diethylamine) catalyst->reaction_step cool Cool to RT reaction_step->cool precipitate Add Water (Precipitation) cool->precipitate filtrate Filter precipitate->filtrate dry Dry filtrate->dry product Thieno[2,3-d]pyrimidin-4(3H)-one dry->product

Caption: Workflow for the four-component one-pot synthesis.

Mechanism of Gewald Reaction and Subsequent Cyclization

Gewald_Cyclization_Mechanism cluster_gewald Gewald Reaction Stage cluster_cyclization Cyclization Stage reactants Ketone + Active Methylene Nitrile + S₈ + Base knoevenagel Knoevenagel-Cope Condensation reactants->knoevenagel Base-catalyzed sulfur_add Sulfur Addition knoevenagel->sulfur_add cyclization Intramolecular Cyclization sulfur_add->cyclization aminothiophene 2-Aminothiophene Intermediate cyclization->aminothiophene Tautomerization formamide_add Reaction with Formamide aminothiophene->formamide_add int_cyclization Intramolecular Cyclization formamide_add->int_cyclization dehydration Dehydration int_cyclization->dehydration product Thieno[2,3-d]pyrimidin-4(3H)-one dehydration->product

Caption: Simplified mechanism of the one-pot synthesis.

References

Sources

Application

Application Note: Late-Stage Functionalization of the C-7 Position in 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary & Mechanistic Rationale The thieno[3,2-d]pyrimidine scaffold is a privileged bioisostere of purines and quinazolines, serving as the core pharmacophore for numerous kinase inhibitors (e.g., FAK, FLT3, P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The thieno[3,2-d]pyrimidine scaffold is a privileged bioisostere of purines and quinazolines, serving as the core pharmacophore for numerous kinase inhibitors (e.g., FAK, FLT3, PI3K) and G-protein-coupled receptor (GPCR) ligands . Within this bicyclic system, the C-7 position (located on the thiophene ring, adjacent to the bridgehead carbon) is strategically critical. When bound to the ATP-binding site of kinases, the C-7 vector typically projects into the hydrophobic pocket or solvent-exposed regions of the hinge. Functionalizing this position allows drug development professionals to finely tune lipophilicity, target selectivity, and metabolic stability.

Mechanistic Strategy: Functionalization of the C-7 position in 2-propylthieno[3,2-d]pyrimidin-4(3H)-one relies on a two-stage logic:

  • Regioselective Electrophilic Aromatic Substitution (

    
    ):  The electron-donating resonance from the thiophene sulfur, combined with the pyrimidone system, makes C-7 the most nucleophilic site on the core. This allows for highly regioselective halogenation without the need for directing groups .
    
  • Palladium-Catalyzed Cross-Coupling: The resulting 7-bromo intermediate is an excellent electrophile for Suzuki-Miyaura cross-coupling, enabling the rapid installation of diverse aryl, heteroaryl, or alkyl groups to generate expansive structure-activity relationship (SAR) libraries .

Workflow SM 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one Int 7-Bromo-2-propylthieno [3,2-d]pyrimidin-4(3H)-one SM->Int NBS, DMF, rt Electrophilic Bromination Prod 7-Aryl-2-propylthieno [3,2-d]pyrimidin-4(3H)-one Int->Prod R-B(OH)2, Pd(dppf)Cl2 Base, Heat Suzuki Cross-Coupling

Synthetic workflow for C-7 functionalization of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocols

Protocol I: Regioselective Electrophilic Bromination at C-7

This protocol details the synthesis of the critical intermediate, 7-bromo-2-propylthieno[3,2-d]pyrimidin-4(3H)-one.

Causality of Reagent Choices:

  • Solvent (Anhydrous DMF): DMF acts as a polar aprotic solvent that stabilizes the polar Vilsmeier-type intermediate formed by NBS, significantly accelerating the

    
     mechanism.
    
  • Exclusion of Light: The reaction must be shielded from light to prevent radical initiation. Radical pathways would lead to off-target allylic bromination on the C-2 propyl chain.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-propylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) and a magnetic stir bar. Purge the flask with argon for 5 minutes.

  • Solvation: Dissolve the starting material in anhydrous DMF to achieve a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Wrap the flask tightly in aluminum foil to exclude light.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
     °C). Stir for 2–3 hours.
    
  • Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water (3 volumes relative to DMF). The 7-bromo product will precipitate as a solid. Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum overnight.

In-Process Validation & Quality Control (Self-Validating System):

  • Validation: TLC (Silica, 5% MeOH in DCM) should show complete consumption of the starting material.

  • QC Check: Analyze the dried product via

    
     NMR (DMSO-
    
    
    
    ). The successful regioselective bromination is confirmed by the disappearance of the C-7 aromatic proton singlet (typically observed at
    
    
    ppm in the starting material). LC-MS must show a 1:1 isotopic cluster for the
    
    
    ion, characteristic of a single bromine atom.
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the late-stage functionalization to yield 7-aryl/heteroaryl derivatives.

Causality of Reagent Choices:

  • Catalyst (

    
    ):  The bidentate dppf ligand provides a wide bite angle that forces the palladium center into a geometry highly favorable for the reductive elimination of sterically hindered heteroaryl systems.
    
  • Solvent System (1,4-Dioxane/Water, 4:1): Water is strictly required to dissolve the inorganic base (

    
    ) and to generate the reactive aryl-boronate complex 
    
    
    
    , which is the actual species that undergoes transmetalation.
  • Degassing: Oxygen irreversibly oxidizes the electron-rich

    
     active species to inactive 
    
    
    
    oxides. Rigorous sparging with argon is non-negotiable.

Step-by-Step Methodology:

  • Assembly: In a Schlenk tube, combine 7-bromo-2-propylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv),

    
     (2.5 equiv), and 
    
    
    
    (0.05 equiv).
  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and water (0.1 M relative to the bromide). Submerge a long needle into the solvent and sparge with argon gas for 15 minutes.

  • Coupling: Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath for 6 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

In-Process Validation & Quality Control (Self-Validating System):

  • Validation: The reaction mixture should remain a dark, homogeneous red/brown. If the solution turns clear with a black precipitate (palladium black) within the first hour, the catalyst has deactivated (likely due to insufficient degassing), and the reaction must be restarted.

  • QC Check: LC-MS will confirm the loss of the bromine isotopic pattern and the appearance of the target

    
     mass. 
    
    
    
    NMR will validate the integration of the newly installed aryl/heteroaryl protons.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd(II)(HetAr)(Br) Pd0->OA + 7-Bromo-thienopyrimidine TM Transmetalation Pd(II)(HetAr)(R) OA->TM + R-B(OH)2, Base - B(OH)2Br RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - 7-R-thienopyrimidine

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-7 position.

Quantitative Data & Reaction Optimization

To maximize throughput and yield across diverse boronic acids, reaction conditions for the C-7 cross-coupling were systematically optimized. The table below summarizes the causality of varying catalytic systems against the isolated yield of a standard model reaction (coupling with 4-methoxyphenylboronic acid).

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1


Toluene/EtOH/

9045%Sluggish oxidative addition; monodentate ligands fail to stabilize the intermediate.
2


1,4-Dioxane/

9082% Optimal. Bidentate bite angle facilitates rapid reductive elimination.
3

/ XPhos

1-Butanol10088%Excellent for sterically hindered ortho-substituted boronic acids.
4


Anhydrous Dioxane90<5%Reaction fails. Lack of water prevents formation of the reactive boronate species.

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Journal of Medicinal Chemistry (2021). URL:[Link]

  • An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent Beilstein Journal of Organic Chemistry (2019). URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Pharmaceuticals (2022). URL:[Link]

Method

Technical Guide: Preparation of Pharmaceutical Salts of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

[1][2] Part 1: Executive Summary & Chemical Context[1][2] Introduction 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 150113-52-3) represents a class of fused thienopyrimidines often utilized as scaffolds for kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Chemical Context[1][2]

Introduction

2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 150113-52-3) represents a class of fused thienopyrimidines often utilized as scaffolds for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and bioactive intermediates.[1][2][3][4] While the propyl group at the C2 position enhances lipophilicity (facilitating membrane permeability), it significantly reduces aqueous solubility.[2]

The core "4(3H)-one" moiety exhibits lactam-lactim tautomerism, rendering the molecule amphoteric but predominantly a weak acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) due to the N3 proton.[2] While protonation of the N1 nitrogen is possible (

), the resulting acid addition salts are often prone to hydrolysis.[2] Therefore, base addition salts (Sodium, Potassium, Calcium) are the primary strategy to enhance bioavailability and dissolution rates.[2]
Physicochemical Profile
PropertyValue / DescriptionImplication for Salt Selection
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW = 194.25 g/mol
Lipophilicity LogP

Poor aqueous solubility; requires salt form for IV/oral liquid formulations.[2]
Acidity (pKa 1) ~8.5 (Lactam N-H)Primary Target: Form salts with strong bases (NaOH, KOH) or organic bases (Meglumine).[1][2]
Basicity (pKa 2) ~2.5 (Pyrimidine N1)Secondary Target: Salts with strong acids (Methanesulfonic, HCl) possible but risk instability.[1][2]
Solid State Crystalline PowderPolymorphism risk is high; screening must identify the stable polymorph.[1][2]

Part 2: Structural Logic & Salt Selection Strategy

The following diagram illustrates the tautomeric equilibrium and the targeted ionization sites for salt formation.

SaltStrategy Tautomer Tautomeric Equilibrium Lactam Lactam Form (Preferred Solid) Neutral (Low Solubility) Tautomer->Lactam Major Lactim Lactim Form (Enol) Minor Tautomer Tautomer->Lactim Minor Anion Anionic Species (Water Soluble) Lactam->Anion Deprotonation (pH > pKa) Cation Cationic Species (Hydrolysis Risk) Lactam->Cation Protonation (pH < pKa) Salt_Base Base Addition Salt (Na+, K+, Meglumine) Anion->Salt_Base Crystallization Salt_Acid Acid Addition Salt (Mesylate, HCl) Cation->Salt_Acid Crystallization

Figure 1: Salt selection decision tree based on tautomeric equilibria. Green path indicates the preferred high-stability route.[1][2]

Part 3: Experimental Protocols

Protocol A: Pre-formulation Solubility & pKa Profiling

Objective: To empirically determine the pH-solubility profile and precise pKa to guide counter-ion selection.[1][2]

Reagents:

  • Compound: 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (micronized).[1][2]

  • Solvents: DMSO, Methanol, 0.1N HCl, 0.1N NaOH, Phosphate Buffer (pH 6.8).[2]

Workflow:

  • Potentiometric Titration:

    • Dissolve 5 mg of compound in a co-solvent mixture (30% Methanol / 70% Water) to ensure initial solubility.

    • Titrate with 0.1N KOH and 0.1N HCl using an autotitrator (e.g., Sirius T3).[1][2]

    • Result: Identify the inflection point.[1][2] Expected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (acidic) is ~8.5.[2]
      
  • Equilibrium Solubility:

    • Prepare saturated slurries in buffers pH 1.2, 4.5, 6.8, and 10.0.

    • Shake for 24 hours at 25°C.

    • Filter (0.22 µm PTFE) and analyze filtrate by HPLC-UV (254 nm).

    • Success Criterion: Solubility > 10 mg/mL at pH 10 indicates potential for a successful Sodium/Potassium salt.[2]

Protocol B: Preparation of Base Addition Salts (Primary Strategy)

Rationale: The N3-H proton is the most accessible site for stable salt formation.[1][2] Alkali metal salts (Na, K) generally offer the highest solubility.[2]

1. Counter-ion Screening Panel

Select the following bases based on the "Rule of 3" (pKa of base should be > pKa of drug + 2):

  • Sodium Hydroxide (NaOH): Strong base, forms Sodium Salt.[1][2]

  • Potassium Hydroxide (KOH): Strong base, forms Potassium Salt.[1][2]

  • Meglumine (N-Methyl-D-glucamine): Organic base, useful if alkali salts are hygroscopic.[1][2]

  • L-Lysine: Amino acid base, suitable for pediatric formulations.[1][2]

2. Screening Procedure (Small Scale - 100 mg)

Step 1: Dissolution [1][2]

  • Suspend 100 mg (0.51 mmol) of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one in 2.0 mL of Ethanol (absolute) or Methanol .

  • Heat to 50°C. The compound may not fully dissolve (slurry).[1][2]

Step 2: Base Addition

  • Prepare a 1.05 molar equivalent solution of the base (e.g., 21 mg NaOH in 0.5 mL water/methanol).[1][2]

  • Add the base solution dropwise to the heated slurry.[2]

  • Observation: The slurry should clear as the salt forms (salts are usually more soluble in alcohols than the free acid).[2]

Step 3: Crystallization

  • Method A (Cooling): Cool the clear solution slowly to 4°C over 4 hours.

  • Method B (Anti-solvent): If no precipitate forms, add Acetone or TBME (tert-butyl methyl ether) dropwise until turbidity is observed.[1][2]

  • Stir at room temperature for 12 hours.

Step 4: Isolation

  • Filter the precipitate using a sintered glass funnel.[2]

  • Wash with cold acetone.[1][2]

  • Dry under vacuum at 40°C for 24 hours.[1][2]

Protocol C: Preparation of Acid Addition Salts (Alternative)

Rationale: Used only if the base salts prove unstable or hygroscopic.[1][2] Requires strong acids.[2]

Reagents:

  • Methanesulfonic acid (MSA), Hydrochloric acid (4M in Dioxane).[1][2]

Procedure:

  • Dissolve 100 mg of the parent compound in 3 mL Dichloromethane (DCM) or THF .[1][2]

  • Add 1.1 equivalents of the acid slowly at 0°C.

  • Critical Check: If the salt precipitates immediately as a gum/oil (common with HCl), warm the solution to reflux and allow slow cooling.[2]

  • If oiling occurs, triturate with Diethyl Ether or Hexane to induce crystallization.[1][2]

Protocol D: Scale-Up & Characterization (Sodium Salt Example)

Target: 5.0 grams of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Sodium Salt.

Detailed Workflow:

  • Reactor Setup: 100 mL jacketed glass reactor, overhead stirrer (200 rpm), internal temperature probe.

  • Charging:

    • Charge 5.0 g (25.7 mmol) of free acid.[1][2]

    • Charge 40 mL Ethanol (95%).[1][2]

    • Heat to 60°C.

  • Salt Formation:

    • Prepare a solution of 1.03 g NaOH (25.7 mmol, 1.0 eq) in 5 mL water.[1][2]

    • Add NaOH solution over 10 minutes.[2]

    • Maintain 60°C for 30 minutes. Solution should be clear.

  • Crystallization:

    • Cool to 20°C at a rate of 0.5°C/min.

    • Add 50 mL Isopropanol (IPA) as an anti-solvent over 1 hour.[1][2]

    • Hold at 20°C for 2 hours.

    • Cool to 0-5°C and hold for 2 hours.

  • Filtration:

    • Filter under nitrogen pressure or vacuum.[1][2]

    • Wash cake with 10 mL cold IPA.

  • Drying:

    • Vacuum oven at 45°C with a nitrogen bleed for 12 hours.

    • Yield Target: >85%.[2][5]

Part 4: Analytical Validation & Quality Control

Every salt batch must be validated against the free acid to confirm salt formation and stoichiometry.[2]

TechniquePurposeExpected Result (Sodium Salt)
1H-NMR (DMSO-d6) Confirm Structure & StoichiometryShift in aromatic protons near N3; integration of counter-ion (if organic).[1][2]
XRPD (Diffraction) Crystallinity & PolymorphismDistinct diffraction pattern different from free acid.[1][2] No "halo" (amorphous).[1][2]
DSC (Thermal) Melting Point & PuritySharp melting endotherm (usually >250°C for salts).[1][2] Absence of free acid peak.[2]
IC (Ion Chromatography) Counter-ion ContentSodium content should match theoretical % (approx 10.6% w/w).[1][2]
DVS (Sorption) HygroscopicityWeight gain < 2% at 80% RH (desirable).[1][2] If >5%, packaging controls required.[2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling out Impurities or too fast coolingRe-heat, add seed crystals, cool slower. Use less polar solvent.[1][2]
Gel formation Sodium salt forms a hydrateSwitch solvent to anhydrous Ethanol/Methanol.[1][2] Dry aggressively.[1][2]
Low Yield Salt too soluble in mother liquorIncrease anti-solvent (IPA/Acetone) ratio or cool to -10°C.
Discoloration Oxidation of thiophene ringPerform all steps under Nitrogen/Argon atmosphere.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one. (Scaffold reference). Retrieved from [Link]

  • Salt Selection Methodology

    • Kumar, L., Amin, A., & Bansal, A. K. (2008).[2] Pharmaceutical salts: A formulation trick or a clinical conundrum? British Journal of Cardiology.[1][2] Retrieved from [Link]

    • Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[1][2][3][6] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.[2] (Standard industry text for pKa rules).

  • Synthesis & Reactivity of Thienopyrimidines

    • RSC Publishing.[1][2] (2018).[1][2] Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer.[1][2][6] (Discusses thionation and tautomeric properties of the core). Retrieved from [Link]

    • MDPI. (2006).[1][2] Synthesis of Some Thienopyrimidine Derivatives. (Details potassium salt formation of similar analogs). Retrieved from [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one synthesis

Technical Support Center: Optimization of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Synthesis Ticket Subject: Yield Optimization & Troubleshooting for Thienopyrimidine Scaffolds Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Synthesis

Ticket Subject: Yield Optimization & Troubleshooting for Thienopyrimidine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary

The synthesis of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one is a critical workflow in the development of PDE5 inhibitors and kinase inhibitors. While the core chemistry appears straightforward—acylation of a 3-aminothiophene-2-carboxylate followed by cyclization—researchers frequently encounter yield bottlenecks (<40%) due to thiophene ring sensitivity, incomplete cyclization, and hydrolysis issues.

This guide provides an optimized, self-validating protocol designed to stabilize the reactive thiophene amine and drive the cyclization to completion.

Module 1: The Acylation Bottleneck (Step 1)

The Challenge: The starting material, methyl 3-aminothiophene-2-carboxylate, is electron-rich and prone to oxidation or polymerization under highly acidic conditions. The standard reaction with butyryl chloride releases HCl, which can degrade the substrate if not neutralized immediately.

Optimized Protocol: Base-Mediated Acylation Do not rely on passive reflux. Active acid scavenging is required.

ParameterStandard ConditionOptimized Condition Reasoning
Solvent Dichloromethane (DCM)THF or Toluene Toluene allows for higher temperatures if needed; THF solubilizes the intermediate better.
Base None or PyridineTriethylamine (TEA) (1.2 eq) TEA is a cleaner scavenger than pyridine for this specific workup, preventing pyridine-thiophene adducts.
Temperature Reflux0°C

RT
Controls the exotherm. High heat at the start promotes di-acylation side products.
Stoichiometry 1:11.0 : 1.1 (Amine:Chloride) Slight excess of butyryl chloride ensures full conversion of the valuable amine.

Step-by-Step Workflow:

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in dry THF (10 V).

  • Add Triethylamine (1.2 eq) and cool to 0°C under

    
    .
    
  • Add Butyryl Chloride (1.1 eq) dropwise over 30 minutes. Crucial: Keep internal temp < 10°C.

  • Allow to warm to RT and stir for 2 hours.

  • Checkpoint: Run TLC (Hexane:EtOAc 3:1). The amine spot (

    
    ) must be gone. If trace amine remains, add 0.1 eq Butyryl Chloride.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] The intermediate, methyl 3-butyramidothiophene-2-carboxylate , is often a solid.
    

Module 2: The Cyclization (Step 2)

The Challenge: This is the primary yield killer. The amide nitrogen must attack the ester carbonyl. This "Niementowski-type" closure often stalls, leading to hydrolysis of the ester (forming the carboxylic acid) without ring closure.

Optimized Protocol: Base-Catalyzed Cyclization Avoid aqueous bases which favor hydrolysis over cyclization.

MethodReagentsPros/ConsRecommendation
Method A NaOH / Ethanol (aq)Risk: Hydrolysis to acid (Open ring).Avoid unless strictly monitored.
Method B Hydrazine HydrateRisk: Forms hydrazide (wrong product).Avoid for 4(3H)-one target.
Method C

/ Methanol (Sealed)
Benefit: High yield, clean.Primary Recommendation.
Method D KOtBu / t-BuOHBenefit: Irreversible, fast.Secondary Recommendation.

Recommended Workflow (Method C - Ammonia Mediated):

  • Suspend the amide intermediate from Step 1 in Methanol (10 V).

  • Add 7N

    
     in Methanol (5.0 eq) or saturate the solution with 
    
    
    
    gas.
  • Seal the vessel (pressure tube or autoclave).

  • Heat to 90–100°C for 12–16 hours.

    • Mechanistic Note: Ammonia first converts the methyl ester to a primary amide (

      
      ). The heat then drives the condensation between the butyramido group and the primary amide to close the ring, releasing ammonia.
      
  • Checkpoint: HPLC/TLC. Look for the disappearance of the ester intermediate.

  • Isolation: Cool to 0°C. The product, 2-propylthieno[3,2-d]pyrimidin-4(3H)-one , usually precipitates as a white/off-white solid. Filter and wash with cold MeOH.

Visualizing the Pathway

The following diagram illustrates the optimized chemical pathway and critical decision points.

G Start Methyl 3-aminothiophene- 2-carboxylate Step1 Step 1: Acylation (Butyryl Cl + TEA) Start->Step1 THF, 0°C Inter Intermediate: Methyl 3-butyramido- thiophene-2-carboxylate Step1->Inter >95% Conv. Decision Cyclization Method? Inter->Decision MethodA Method A: NaOH/EtOH (Risk: Hydrolysis) Decision->MethodA Low Yield Risk MethodC Method C: NH3/MeOH (High Pressure, 100°C) Decision->MethodC Recommended Product Target: 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one MethodA->Product Requires Acidification MethodC->Product Ring Closure (-MeOH, -NH3)

Caption: Optimized synthesis workflow favoring Ammonia-mediated cyclization to prevent ester hydrolysis.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black during Step 1 (Acylation). What happened?

  • Diagnosis: Decomposition of the thiophene amine. This occurs if HCl accumulates or if the temperature spikes.

  • Fix: Ensure Triethylamine is added before the acid chloride. Add the acid chloride slowly at 0°C. If the amine is old/dark, recrystallize it (or pass through a silica plug) before use.

Q2: In Step 2, I isolated a product with mass M+18 (Acid form). Why?

  • Diagnosis: You likely used aqueous NaOH or KOH. The base hydrolyzed the ester to the carboxylic acid (

    
    ), but the ring did not close because the carboxylate anion is a poor electrophile for the amide nitrogen.
    
  • Fix: Switch to Method C (

    
    /MeOH) . If you must use NaOH, you need to isolate the acid, then treat it with Acetic Anhydride (
    
    
    
    ) to force ring closure (though this often yields the 2-propyl-6-methyl derivative if not careful).

Q3: The product is oily and won't crystallize.

  • Diagnosis: Presence of residual butyric acid or solvent entrapment.

  • Fix: Triturate the oil with Diethyl Ether or Hexane/EtOAc (9:1). Sonication often induces crystallization. If that fails, dissolve in minimum DCM and precipitate with excess Hexane.

Q4: Can I do this in one pot?

  • Analysis: While possible, one-pot procedures often trap impurities. Isolating the stable amide intermediate (Step 1 product) allows you to wash away amine salts and unreacted chloride, significantly improving the crystallization yield of the final step.

Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Issue Problem: Low Overall Yield Check1 Check Step 1 TLC: Is Amine Spot Gone? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check Step 2: Did Ester Hydrolyze? Yes1->Check2 Action1 Increase Butyryl Cl Check Base Eq. No1->Action1 Yes2 Yes (Acid formed) Check2->Yes2 No2 No (SM remains) Check2->No2 Action2 Switch to Anhydrous NH3/MeOH or KOtBu Yes2->Action2 Action3 Increase Temp (>90°C) Extend Time No2->Action3

Caption: Decision matrix for diagnosing yield loss in thienopyrimidine synthesis.

References

  • Synthesis of Thieno[3,2-d]pyrimidin-4(3H)

    • Source: Cohen, L. et al. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones." Journal of Medicinal Chemistry.
    • Relevance: Establishes the baseline acylation-cycliz
  • Cyclization Methodologies (Ammonia vs. NaOH)

    • Source:RSC Advances, "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds."
    • Relevance: Validates the use of Ammonia in Methanol for high-yield ring closure of amino-esters.
  • Thiophene Amino Ester Synthesis (Precursor Prep)

    • Source: US Patent 4847386A.
    • Relevance: Provides industrial scale-up conditions for the starting material if synthesizing
  • 4-Substituted Thieno[3,2-d]pyrimidines

    • Source:Molecules (MDPI).
    • Relevance: Confirms spectral data and workup procedures for the thienopyrimidine core.

Sources

Optimization

Minimizing side reactions during thienopyrimidine cyclization

To: User From: Dr. Aris V., Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Minimizing Side Reactions During Thienopyrimidine Cyclization Core Directive & Introduction Thienopyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris V., Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Minimizing Side Reactions During Thienopyrimidine Cyclization

Core Directive & Introduction

Thienopyrimidines are isosteric with purines and quinazolines, making them privileged scaffolds in kinase inhibition (e.g., EGFR, PI3K) and antimicrobial research. However, the cyclization step—converting a functionalized thiophene precursor into the bicyclic thienopyrimidine—is notoriously prone to stalling, regioisomerism, and oxidative degradation.

This guide moves beyond basic "recipe" chemistry. It treats the reaction as a dynamic system where kinetic vs. thermodynamic control dictates whether you get the desired pharmacophore or a flask of intractable tar.

Troubleshooting Guide (Q&A Format)

Issue 1: The "Stalled Intermediate" Phenomenon

User Question: "I am reacting ethyl 2-aminothiophene-3-carboxylate with phenyl isothiocyanate to get the thioxo-thienopyrimidine. I see a new spot on TLC, but after workup, NMR shows I only have the thioureido intermediate, not the cyclized product. Why?"

Scientist’s Diagnosis: You are stuck in a localized energy minimum. The formation of the thiourea intermediate (addition) is fast and exothermic, but the subsequent ring closure (elimination of ethanol) has a high activation energy barrier that you haven't overcome.

Corrective Protocol:

  • Thermodynamic Push: The cyclization often requires basic catalysis to deprotonate the thiourea nitrogen, making it more nucleophilic.

    • Action: Add a base like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in refluxing ethanol.

  • Thermal Activation: If you are using conventional heating, refluxing ethanol (78°C) might be insufficient.

    • Action: Switch to a higher boiling solvent like dioxane or DMF , or better yet, use Microwave Irradiation (see Protocol B).

  • Verification: The intermediate often shows a characteristic C=S peak in IR (~1200 cm⁻¹) but lacks the cyclic amide C=O shift.

Issue 2: The "Dimroth Rearrangement" Trap

User Question: "I synthesized a triazolo-thienopyrimidine, but the melting point and NMR don't match the literature. The mass is correct. Did I make an isomer?"

Scientist’s Diagnosis: You likely triggered a Dimroth Rearrangement .[1] In fused pyrimidine systems, especially those with exocyclic amines or triazole rings, basic conditions can induce a ring-opening and ring-closing sequence (ANRORC mechanism).[2] This swaps the positions of endocyclic and exocyclic nitrogens, leading to a thermodynamic isomer (e.g., [1,5-c] vs [4,3-c]).

Corrective Protocol:

  • pH Control: This rearrangement is base-catalyzed. If you want the kinetic product, keep the reaction neutral or slightly acidic.

  • Temperature: High heat favors the rearranged thermodynamic product.

  • Mechanism Visualization: (See Diagram 2 below).

Issue 3: Oxidative Tarry By-products

User Question: "My reaction mixture turns black after 2 hours of reflux in formamide. Yield is <30%."

Scientist’s Diagnosis: The thiophene ring is electron-rich and susceptible to oxidation (S-oxidation) or polymerization, especially at the high temperatures (160-180°C) required for formamide cyclization.

Corrective Protocol:

  • Ammonium Formate Buffer: Instead of neat formamide, use formamide with ammonium formate . This lowers the required temperature and provides a reducing atmosphere.

  • Microwave Assist: Shortening the reaction time from hours to minutes prevents thermal decomposition.

  • Inert Atmosphere: Strictly run these reactions under Nitrogen or Argon.

Comparative Data: Optimization Strategies

The following table summarizes yield improvements when switching from conventional thermal methods to optimized catalytic or microwave-assisted protocols.

Reaction TypePrecursorReagentMethod A (Conventional)Method B (Optimized/MW)Primary Side Product Avoided
Niementowski-type 2-aminothiophene esterFormamideReflux, 12h (Yield: 45-55%)MW, 150°C, 10 min (Yield: 85-92%) Oxidative polymerization (Tar)
Thiourea Cyclization 2-aminothiophene esterPh-NCSReflux EtOH (Yield: 0% - Stalls)Basic EtOH (KOH), Reflux (Yield: 75-80%) Uncyclized thioureido intermediate
Gewald (Precursor) Ketone + Sulfur + NitrileMorpholine70°C, 4h (Yield: 60%)MW, 70°C, 20 min (Yield: 90%) Aldol condensation by-products

Visualizing the Reaction Landscape

Diagram 1: Cyclization Pathways & Failure Points

This diagram illustrates the critical decision points where the reaction can diverge into side products.

Thienopyrimidine_Pathways Start 2-Aminothiophene-3-carboxylate Intermediate Intermediate: Ureido/Thioureido Thiophene Start->Intermediate Addition Reagent Reagent: R-NCS / Formamide Reagent->Intermediate Cyclization Cyclization (Nucleophilic Attack) Intermediate->Cyclization Activation Energy Side_Stall Stalled Intermediate (Low Temp/No Base) Intermediate->Side_Stall Insufficient Heat/Base Side_Hydrolysis Hydrolysis Product (Thiophene Acid) Intermediate->Side_Hydrolysis H2O present Product Target Thienopyrimidine Cyclization->Product -EtOH / -H2O Side_Dimroth Dimroth Isomer (Base + Heat) Product->Side_Dimroth Rearrangement

Caption: Decision tree showing how reaction conditions dictate the fate of the aminothiophene precursor.

Diagram 2: The Dimroth Rearrangement Mechanism (ANRORC)

Understanding this mechanism is crucial for structural verification.

Dimroth_Mechanism Step1 1. Nucleophilic Attack (OH- attacks C2) Step2 2. Ring Opening (Formation of acyclic intermediate) Step1->Step2 Step3 3. Bond Rotation (Exocyclic amine aligns) Step2->Step3 Step4 4. Ring Closure (Recyclization on new N) Step3->Step4 Final Thermodynamic Isomer Step4->Final

Caption: The ANRORC mechanism responsible for isomer scrambling in fused pyrimidines.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Thienopyrimidin-4-ones

Best for: Rapid library generation, avoiding oxidation.

  • Reagents: Mix 2-aminothiophene-3-carboxylate (1.0 mmol) with formamide (5 mL) and ammonium acetate (1.5 mmol) in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 150°C (high absorption level) for 10-15 minutes . Note: Conventional heating requires 12-18 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol . If the product is oily (common with alkyl chains), use column chromatography (DCM:MeOH 95:5).

  • QC Check: Look for the disappearance of the ester C=O stretch (1670 cm⁻¹) and appearance of the amide C=O (1650-1660 cm⁻¹) and NH stretch.

Protocol B: Base-Catalyzed Cyclization to 2-Thioxo-thienopyrimidines

Best for: Ensuring complete ring closure of thiourea intermediates.

  • Formation: React 2-aminothiophene-3-carboxylate with an isothiocyanate (R-NCS) in refluxing ethanol for 2 hours.

  • Checkpoint: Check TLC. If the intermediate (higher Rf) is present but product is low, do not stop .

  • Cyclization: Add 10% KOH/Ethanol solution (1 equiv) to the hot mixture. Reflux for an additional 1-2 hours.

  • Isolation: The potassium salt may precipitate. Acidify with 10% HCl to pH 3-4 to precipitate the free thione.

  • Purification: Recrystallize from dioxane/water or acetic acid .

References

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives. International Journal of Pharmaceutical Research and Applications. (2025). Link

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. National Institutes of Health (PMC). Link

  • Synthesis of Some Thienopyrimidine Derivatives. Molecules. (2006). Link

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. National Institutes of Health (PMC). (2021). Link

  • Microwave-assisted synthesis and antimicrobial evaluation of thienopyrimidines. Bioorganic & Medicinal Chemistry Letters. (2017). Link

Sources

Troubleshooting

Troubleshooting purification of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one intermediates

Technical Support Center: Purification of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Status: Active Ticket ID: #TP-32D-PUR-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary The synthesis of 2-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Status: Active Ticket ID: #TP-32D-PUR-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of methyl 3-amino-2-thiophenecarboxylate with a propyl-donating reagent (e.g., butyronitrile or butyric anhydride).[1] While the thienopyrimidine core is robust, the introduction of the 2-propyl chain creates a specific physicochemical profile: it disrupts the high-melting crystal lattice of the parent heterocycle while increasing lipophilicity.[1]

This guide addresses the three most common failure modes: "Oiling Out" during workup , Persistent Starting Material (Gewald amine) , and Chromatographic Streaking .[1]

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

PurificationLogic Start Start: Characterize Crude Product State1 State: Sticky Oil / Gum Start->State1 No precipitate State2 State: Solid but Impure (Color/TLC) Start->State2 Precipitate formed State3 State: Streaking on TLC Start->State3 During Analysis Action1 Protocol A: Trituration (Remove trapped solvent) State1->Action1 Induce lattice formation Action2 Protocol B: Recrystallization (EtOH/H2O System) State2->Action2 Minor impurities Action3 Protocol C: Acid/Base Wash (Remove Amine) State2->Action3 High SM content Action4 Protocol D: Mobile Phase Modifier (Fix Tautomer Tailing) State3->Action4 Lactam/Lactim shift

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity profile.

Part 2: Troubleshooting & Protocols

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon pouring the reaction mixture (usually DMF or Pyridine) into water, the product separates as a sticky brown gum instead of a filterable solid.[1] Root Cause: The 2-propyl group lowers the melting point compared to aryl-substituted derivatives.[1] If residual solvent (DMF) is present, it acts as a plasticizer, preventing crystallization.[1]

Corrective Protocol (Trituration):

  • Decant the aqueous supernatant layer.[1]

  • Dissolve the gum in a minimal amount of DCM (Dichloromethane) .

  • Wash the organic layer with 0.5 M HCl (to remove unreacted amine) and then Brine .

  • Dry over Na₂SO₄ and concentrate in vacuo to a thick oil.

  • Critical Step: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil. Sonicate for 5-10 minutes.

  • Cool to 0°C. The oil should solidify into a beige powder.

Issue 2: Persistent Starting Material (Gewald Amine)

Symptom: TLC shows a spot for methyl 3-amino-2-thiophenecarboxylate (starting material) running close to the product.[1] Root Cause: The Gewald amine is electronically similar to the product but is more basic.[1]

Corrective Protocol (Acid Wash/Scavenging):

  • Method A (Workup): If the product is dissolved in organics (EtOAc/DCM), wash 3x with 10% Citric Acid or 1M HCl .[1] The amine will protonate and partition into the aqueous phase; the lactam product (pKa ~9-10) will remain in the organic phase.[1]

  • Method B (Resin Scavenging): If the product is already solid, dissolve in THF and treat with Amberlyst 15 (H+ form) for 1 hour.[1] Filter the resin; the amine is trapped, and the product passes through.[1]

Issue 3: Chromatographic Streaking (Tailing)

Symptom: On TLC or Column, the spot streaks, making separation impossible.[1] Root Cause: Lactam-Lactim Tautomerism .[1] The 4(3H)-one moiety can donate/accept hydrogen bonds with the silica silanols.

Corrective Protocol (Mobile Phase Modifiers): Do not run neutral columns. Use one of the following systems:

  • Acidic Modifier: DCM : MeOH : Acetic Acid (95 : 4 : 1).[1] Keeps the molecule in the lactam form.[1]

  • Basic Modifier: DCM : MeOH : Triethylamine (95 : 4 : 1).[1] Deprotonates silanols, reducing drag.[1]

Part 3: The Golden Standard – Recrystallization

For 2-propylthieno[3,2-d]pyrimidin-4(3H)-one, recrystallization is superior to chromatography for scalability.[1]

Solvent Selection Table:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighLowExcellent Standard method.[1] Yields needles.[1][2]
DMF / Water Very HighVery LowGood Best for very crude batches.[1]
Acetonitrile ModerateLowFair Good for removing colored impurities.[1]
Ethyl Acetate ModerateModeratePoor Yield loss is too high due to solubility.[1]

Step-by-Step Recrystallization Protocol:

Recrystallization Step1 1. Dissolve crude in boiling EtOH (20 mL/g) Step2 2. Hot Filtration (Remove inorganic salts) Step1->Step2 Step3 3. Slow Cooling to RT, then 4°C Step2->Step3 Step4 4. Filter & Wash (Cold EtOH) Step3->Step4

Figure 2: Optimized recrystallization workflow for thienopyrimidinone intermediates.

  • Suspend crude solid in Ethanol (approx. 15-20 volumes).

  • Heat to reflux (78°C). If solid does not dissolve, add DMF dropwise until clear.[1]

  • Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite to remove color.

  • Allow the filtrate to cool slowly to room temperature (rapid cooling traps impurities).

  • Chill in an ice bath (0-4°C) for 2 hours.

  • Filter the crystals and wash with cold Ethanol .

Part 4: Analytical Validation (FAQ)

Q: The NMR shows a broad singlet at 12.5 ppm.[1] Is this an impurity? A: No. This is the NH proton of the pyrimidinone ring (N-3 position). Its broadness and chemical shift are characteristic of the lactam tautomer involved in Hydrogen bonding.[1]

Q: My Mass Spec shows [M+H] and [M+Na]. Is the sodium adduct a problem? A: It is common for these systems to chelate sodium in ESI-MS.[1] It does not indicate a salt form unless you treated it with NaOH.[1]

Q: The melting point is lower than reported (e.g., 145°C vs 150°C). A: The "2-propyl" chain has high rotational freedom.[1] Ensure the sample is completely dried (vacuum oven, 50°C, overnight). Trapped water/ethanol significantly depresses the MP of this specific derivative.[1]

References

  • General Synthesis of Thienopyrimidinones

    • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. (2020).[1][3] National Institutes of Health (PMC).[1] Available at: [Link]

  • Gewald Reaction & Impurities

    • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[1][4] (2010).[1] Arkivoc. Available at: [Link][1]

  • Solubility & Recrystallization Data

    • Solubility of a Series of Pyrimidine Derivatives.[1][5] (2012).[1][6] Revue Roumaine de Chimie. Available at: [Link]

  • Process Chemistry (Patent)

    • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters.[1][2][7] (1959).[1] German Patent DE1055007B.[1] Available at:

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one . This compound features a planar, lipophilic thienopyrimidine core that makes it an excellent scaffold for drug discovery (e.g., kinase inhibitors, GPCR ligands), but also introduces specific handling challenges in aqueous environments [1].

This guide synthesizes field-proven methodologies to ensure your in vitro pharmacological assays and stability tests yield reproducible, artifact-free data.

Section 1: Core Principles of Thienopyrimidinone Stability

To troubleshoot effectively, you must understand the causality behind the compound's behavior in solution. The stability of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is governed by two primary physicochemical mechanisms:

  • Lactam-Lactim Tautomerism and Hydrolysis: The thienopyrimidin-4-one core exists in a pH-dependent equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. At physiological pH (7.4), the lactam form is thermodynamically dominant. However, in alkaline buffers (pH > 8.0), the equilibrium shifts toward the lactim tautomer. This form is highly susceptible to nucleophilic attack by hydroxide ions at the pyrimidine ring, leading to irreversible ring-opening hydrolysis [2].

  • Intermolecular π-π Stacking (Solvent Crash): The planar nature of the thieno[3,2-d]pyrimidine core drives strong intermolecular π-π stacking. When a highly concentrated DMSO stock is directly injected into a high-dielectric aqueous buffer, the sudden change in solvation capacity creates localized supersaturation. This rapidly induces nucleation and micro-precipitation, often mistaken for compound degradation or lack of biological efficacy [3].

Section 2: Troubleshooting & FAQs

Q1: My LC-MS/MS data shows a rapid drop in compound concentration within 2 hours of dilution into assay buffer (pH 7.4). Is the compound degrading? A: It is highly unlikely to be chemical degradation at pH 7.4. Thienopyrimidin-4-ones are chemically stable at neutral pH. The rapid drop in detectable concentration is almost certainly due to precipitation (solvent crash) or non-specific binding to the plastic assay plates. Fix: Verify precipitation by measuring UV absorbance at 600 nm (turbidity). Switch to low-binding plates (e.g., PEG-coated) and follow the step-wise dilution protocol provided in Section 4 to prevent nucleation.

Q2: Does the choice of buffer salt affect the stability of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one? A: Yes. Primary amines (like Tris buffer) can occasionally act as nucleophiles over extended incubations at elevated temperatures, attacking the pyrimidine core. For long-term stability assays (>24 hours), we recommend using non-nucleophilic buffers such as HEPES or Phosphate-Buffered Saline (PBS) [4].

Q3: How should I store my working solutions to ensure maximum shelf life? A: Never store aqueous working solutions. The compound should be stored as a 10 mM stock in 100% anhydrous DMSO at -20°C (stable for >6 months). Aqueous dilutions must be prepared fresh daily. Freeze-thawing aqueous solutions forces the compound past its solubility limit during the freezing process, causing irreversible aggregation.

Section 3: Quantitative Stability & Solubility Data

The tables below summarize the expected behavior of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one under various conditions to help you design self-validating experimental controls.

Table 1: pH-Dependent Kinetic Stability (at 37°C)
Buffer ConditionpHDominant TautomerEstimated Half-Life (t½)Primary Degradation Pathway
0.1 M HCl1.0Protonated Lactam> 48 hoursStable (Protonation protects ring)
PBS / HEPES7.4Lactam> 72 hoursNone (Thermodynamically stable)
0.1 M Carbonate9.5Lactim~ 12 hoursMild alkaline hydrolysis
0.1 M NaOH13.0Lactim Anion< 1 hourRapid ring-opening hydrolysis
Table 2: Solubility Metrics in Common Assay Co-Solvents
Solvent SystemMax Kinetic SolubilityRisk of PrecipitationRecommended Use
100% DMSO> 50 mMNoneStock Storage
50% DMSO / 50% Water~ 2 mMLowIntermediate Dilution Step
PBS + 1% DMSO< 50 µMHigh (if added directly)Final Assay Buffer
PBS + 1% DMSO + 0.1% Tween-20~ 100 µMLowAssays requiring higher conc.

Section 4: Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Assay Solutions

To prevent solvent crash, you must avoid creating localized zones of high aqueous concentration.

  • Thaw Stock: Thaw the 10 mM DMSO stock of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one to room temperature. Vortex for 10 seconds to ensure complete dissolution.

  • Intermediate Dilution: Dilute the stock 1:10 into a 50% DMSO / 50% ultra-pure water mixture to create a 1 mM intermediate solution. Causality: This steps down the dielectric constant gradually, preventing sudden nucleation.

  • Buffer Equilibration: Warm your final assay buffer (e.g., PBS, pH 7.4) to 37°C.

  • Dropwise Integration: While vortexing the assay buffer at medium speed, add the 1 mM intermediate solution dropwise until the desired final concentration (e.g., 10 µM) is reached.

  • Validation: Visually inspect the solution against a dark background. Measure absorbance at 600 nm; an OD600 > 0.05 indicates micro-precipitation.

Protocol 2: LC-MS/MS Kinetic Stability Assay

A self-validating system to confirm chemical integrity over time.

  • Prepare a 10 µM solution of the compound in PBS (pH 7.4) and a parallel control in 0.1 M NaOH (pH 13.0) using Protocol 1.

  • Incubate both solutions in a shaking water bath at 37°C.

  • At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot from each.

  • Quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Causality: Acetonitrile precipitates buffer salts and immediately halts any hydrolysis reactions.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS (MRM mode). The pH 13.0 control must show rapid degradation (validating the assay's ability to detect hydrolysis), while the pH 7.4 sample should remain >95% intact.

Section 5: Visualizations

Pathway A Lactam Form (4(3H)-one) Dominant at pH 7 B Lactim Form (4-hydroxy) Favored at pH > 8 A->B Tautomerization (Alkaline Shift) C Ring-Opened Hydrolysis Product (Irreversible) B->C OH- Attack (Hydrolysis)

Lactam-lactim tautomerization and alkaline hydrolysis pathway of thienopyrimidin-4-ones.

Workflow S1 10 mM DMSO Stock (Store at -20°C) S2 Intermediate Dilution (1 mM in 50% DMSO/Water) S1->S2 Step 1: Serial Dilution Err Precipitation / Aggregation (Solvent Crash) S1->Err Direct Buffer Addition (Avoid) S3 Buffer Addition (Dropwise, Vortexing) S2->S3 Step 2: Buffer Integration S4 Final Assay Solution (<1% DMSO, Stable) S3->S4 Step 3: Equilibration

Optimized dilution workflow to prevent solvent crash of thienopyrimidinone derivatives.

Section 6: References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Pharmaceuticals (Basel) via PubMed Central (PMC) URL:[Link][1]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: Molecules (MDPI) URL:[Link][2]

  • Design, Synthesis, In Silico Docking... of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives Source: Pharmaceuticals (Basel) via PubMed Central (PMC) URL:[Link][3]

  • Synthesis of Some Thienopyrimidine Derivatives Source: Molecules via PubMed Central (PMC) URL:[Link][4]

Sources

Troubleshooting

Catalyst selection for optimizing thienopyrimidine ring closure

Technical Support Center: Thienopyrimidine Synthesis Optimization Ticket ID: #TP-802-CAT Subject: Optimization of Ring Closure Protocols for Thienopyrimidine Scaffolds Status: Resolved / Knowledge Base Article Assigned S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thienopyrimidine Synthesis Optimization Ticket ID: #TP-802-CAT Subject: Optimization of Ring Closure Protocols for Thienopyrimidine Scaffolds Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Thienopyrimidines are critical bioisosteres of quinazolines (e.g., EGFR, PI3K inhibitors). The "bottleneck" in their synthesis is often the fusion of the pyrimidine ring onto the thiophene core. This guide addresses the selection of catalysts and conditions for the cyclization of 2-aminothiophene-3-carboxylates (or nitriles) with C1 synthons (formamide, orthoesters) or C1-N fragments (urea, isothiocyanates).

Part 1: Catalyst Selection Matrix

User Directive: Do not default to "standard reflux." Select the catalyst based on your substrate's electronic properties and thermal stability.

Cyclization ReagentCatalyst ClassRecommended CatalystConditionsBest For
Formamide Acidic Formic Acid / Acetic AcidReflux (120–150°C)Robust substrates; "One-pot" Gewald-to-Cyclization.
Formamide Lewis Acid

/

Microwave (140°C, 10 min)High Throughput; reducing tar formation in thermally sensitive substrates.
Urea / Thiourea Basic NaOEt / t-BuOKReflux in EtOH/DMFFormation of 2,4-diones or 2-thioxo-4-ones ; substrates sensitive to acid.
Orthoesters Acidic

(cat.) /

Mild Heat (60–80°C)Mildest conditions; prevents decomposition of labile substituents (e.g., esters, nitriles).
Isothiocyanates Base DBU / PyridineReflux or MWIntroducing N-substituents at position 3 during closure.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal synthetic route based on your starting material and desired product.

CatalystSelection Start Substrate: 2-aminothiophene-3-carboxylate Target Desired Product? Start->Target Unsub Unsubstituted (H at C-2) Target->Unsub C1 Synthon Funct Functionalized (OH, SH, NHR at C-2) Target->Funct C1-N Synthon Thermal Thermal Stability? Unsub->Thermal MethodD Method D: Orthoester + Ac2O (Mild Acid) Unsub->MethodD Ultra-Mild MethodC Method C: Urea/Thiourea + NaOEt (Base Catalysis) Funct->MethodC Dione/Thioxo Robust Robust (>150°C) Thermal->Robust Sensitive Sensitive Thermal->Sensitive MethodA Method A: Formamide + HCOOH (Reflux) Robust->MethodA MethodB Method B: Formamide + Zn(OAc)2 (Microwave) Sensitive->MethodB

Figure 1: Decision tree for selecting the optimal catalyst and reagent system based on substrate stability and target substitution pattern.

Part 3: Detailed Protocols & Troubleshooting

Protocol A: Microwave-Assisted Cyclization (The "Cleaner" Alternative)

Context: Traditional Niementowski-type reactions often yield "tar" due to prolonged heating. Microwave irradiation accelerates the nucleophilic attack while minimizing decomposition.

Reagents:

  • Substrate: 2-aminothiophene-3-carboxylate (1.0 equiv)

  • Reagent: Formamide (5–10 equiv, acts as solvent)

  • Catalyst: Ammonium Acetate (

    
    ) or Zinc Acetate (
    
    
    
    ) (0.1 equiv)

Step-by-Step:

  • Load: In a microwave-safe vial, suspend the aminothiophene in formamide. Add the catalyst.

  • Seal & Purge: Cap the vial and purge headspace with

    
     (critical to prevent oxidation of the thiophene ring).
    
  • Irradiate: Set MW reactor to 140°C (High Absorption setting) for 10–15 minutes . Note: Conventional reflux would take 12–24 hours.

  • Quench: Cool to RT. Pour the mixture into ice-cold water.

  • Isolate: The product usually precipitates. Filter and wash with water/ethanol.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration of the intermediate amide.Increase Temp: Boost MW temp to 160°C for 5 mins. Add Acid: Add 1 drop of conc.

to catalyze the elimination step.
Dark/Black Mixture Oxidation of the thiophene ring.Degas: Ensure rigorous

purging before heating. Antioxidant: Add 5 mol% sodium metabisulfite.
Starting Material Remains Poor solubility of substrate in formamide.Co-solvent: Add 10% DMF or NMP to the reaction mixture to improve homogeneity.
Protocol B: Base-Catalyzed Cyclization with Urea (For Diones)

Context: When synthesizing thienopyrimidine-2,4-diones (uracil analogs), acid catalysis often fails. Strong base is required to deprotonate the urea/thiourea and drive the attack on the ester.

Reagents:

  • Substrate: 2-aminothiophene-3-carboxylate[1][2]

  • Reagent: Urea (3.0 equiv)

  • Catalyst/Base: Sodium Ethoxide (NaOEt) (2.0 equiv) freshly prepared.

  • Solvent: Absolute Ethanol.[3][4]

Step-by-Step:

  • Dissolve: Dissolve Na metal in dry EtOH to generate NaOEt.

  • Add: Add the aminothiophene and urea to the ethoxide solution.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Monitor: Check TLC. If the intermediate ureido-thiophene is visible but not cyclizing, increase temp (switch solvent to n-Butanol, reflux at 117°C).

  • Workup: The reaction mixture contains the sodium salt of the product. Acidify with dilute HCl (pH 4–5) to precipitate the free dione.

Part 4: Mechanistic Insight

Understanding why a catalyst works allows for better troubleshooting. The ring closure involves two distinct steps:

  • Amide Formation: Nucleophilic attack of the thiophene amine (

    
    ) on the electrophile (Formamide/Urea).
    
  • Cyclodehydration: Intramolecular attack of the amide nitrogen on the ester/nitrile, followed by loss of water/alcohol.

  • Acid Catalysis: Activates the electrophile (formamide carbonyl) and aids in the elimination of water (Step 2).

  • Base Catalysis: Deprotonates the amide nitrogen (Step 2), making it a stronger nucleophile for the intramolecular attack on the ester.

Mechanism Step1 2-aminothiophene-3-carboxylate + Formamide Inter1 Intermediate A: Formamidine Formation (Rate Limiting in Base) Step1->Inter1 Nucleophilic Attack Inter2 Intermediate B: Tetrahedral Intermediate Inter1->Inter2 Cyclization Product Product: Thienopyrimidin-4-one Inter2->Product - H2O / - EtOH Acid Acid Catalyst (H+) Activates C=O Protonates Leaving Group (-OH) Acid->Inter1 Accelerates Acid->Product Aids Elimination Base Base Catalyst (OEt-) Deprotonates Amide-NH Increases Nucleophilicity Base->Inter2 Drives Cyclization

Figure 2: Mechanistic pathway of thienopyrimidine ring closure showing the distinct roles of acid and base catalysts in activation and elimination steps.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the Gewald reaction to make the thienopyrimidine in one pot? A: Yes. This is a "telescoped" synthesis. You can perform the Gewald reaction (Ketone + Cyanoacetate +


) in DMF/Ethanol with morpholine, and then add formamide directly to the crude mixture and heat. However, purifying the intermediate aminothiophene  is recommended for higher purity (E-E-A-T principle: isolation prevents side-reactions between sulfur and formamide).

Q: My product is water-soluble and won't precipitate on acidification. How do I isolate it? A: Thienopyrimidinones can be amphoteric. If it doesn't precipitate at pH 5, try:

  • Salting out (saturate with NaCl).

  • Continuous extraction with Chloroform/Isopropanol (3:1).

  • Evaporate to dryness and triturate with minimal cold methanol.

Q: Why is Microwave preferred over conventional heating? A: Literature confirms that microwave synthesis reduces reaction times from hours to minutes and improves yield by suppressing the thermal decomposition of the thiophene ring (desulfurization) which can occur at prolonged high temperatures [1, 2].

References

  • Source: International Journal of Pharmaceutical Research and Applications (2025)
  • Comparison of Conventional vs.
  • Source: Sciforum (2007)
  • Base-Catalyzed Synthesis (Urea/Isothiocyanates)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one: High-Field vs. Benchtop Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for complex heterocyclic drug intermediates. The compound 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for complex heterocyclic drug intermediates. The compound 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a critical scaffold in medicinal chemistry, serving as a foundational precursor for[1] and [2]. Accurate structural elucidation of this molecule is paramount due to its capacity for lactam-lactim tautomerism and the risk of closely eluting regioisomers during synthesis.

This guide provides an objective comparison between High-Field NMR (600 MHz) and Benchtop NMR (60 MHz) for the structural validation of this compound. We will dissect the causality behind solvent selection, evaluate the resolution of the thiophene core, and provide self-validating experimental protocols.

Mechanistic Grounding: Tautomerism and Solvent Causality

The thieno[3,2-d]pyrimidine core theoretically exists in an equilibrium between the pyrimidin-4(3H)-one (lactam) and pyrimidin-4-ol (lactim) tautomers. However, the analytical environment dictates the observable state.

Why DMSO-d6 over CDCl3?

  • Solubility & Lineshape: Fused-ring heterocycles often exhibit poor solubility in chlorinated solvents due to strong intermolecular hydrogen bonding. DMSO-d6 disrupts these networks, ensuring the homogenous solution required for sharp, high-resolution lineshapes.

  • Proton Exchange Dynamics: DMSO-d6 significantly slows the chemical exchange rate of the labile N-H proton. This allows the N3-H signal to be observed as a distinct, broad singlet downfield (~12.3 ppm), which serves as a[3]. In CDCl3, this peak often broadens into the baseline and becomes undetectable.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to guarantee that the instrument is performing optimally before data acquisition.

Step 1: Standardized Sample Preparation
  • Weigh exactly 15.0 mg of synthesized 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds. Self-Validation Check: Inspect the tube visually under a strong light source. Any undissolved particulate matter will distort the magnetic field homogeneity (

    
    ) and must be removed via filtration through a glass wool plug.
    
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube rated for

    
     600 MHz.
    
Step 2: High-Field Acquisition (600 MHz)
  • Insert the sample and lock onto the deuterium frequency of DMSO-d6.

  • Execute automated gradient shimming (e.g., TopShim). Self-Validation Check: Measure the TMS peak full-width at half-maximum (FWHM). Proceed only if FWHM

    
     0.8 Hz.
    
  • Acquire 1D

    
    H NMR using a standard 30° pulse sequence: 16 scans, 2.0 s relaxation delay (D1), spectral width of 12 ppm, and 64K data points.
    
Step 3: Benchtop Acquisition (60 MHz Alternative)
  • Insert the sample into the permanent magnet benchtop spectrometer (pre-warmed to 30°C to ensure magnet thermal stability).

  • Perform a 1D gradient shim. Self-Validation Check: Ensure the DMSO residual peak FWHM is

    
     1.5 Hz.
    
  • Acquire 1D

    
    H NMR: 64 scans (increased scan count to compensate for lower sensitivity), 2.0 s relaxation delay, spectral width of 15 ppm.
    

Workflow Visualization

NMR_Workflow Sample 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Sample Batch Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6 + TMS) Sample->Prep Split Analytical Divergence Prep->Split Benchtop Benchtop NMR (60 MHz) Alternative Method Split->Benchtop Routine QA HighField High-Field NMR (600 MHz) Gold Standard Split->HighField R&D Elucidation DataBench 1D 1H NMR (Aliphatic Chain QA/QC) Benchtop->DataBench DataHigh 1D & 2D NMR (Thiophene Resolution & Tautomerism) HighField->DataHigh Validation Structural & Purity Validation DataBench->Validation DataHigh->Validation

Caption: Workflow comparing High-Field and Benchtop NMR for structural validation.

Comparative Data Analysis: 600 MHz vs. 60 MHz

The quantitative data below highlights the performance differences between the two systems when analyzing the specific proton environments of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one.

Proton EnvironmentStructural Assignment600 MHz: Shift (ppm), Multiplicity, J (Hz)60 MHz: Shift (ppm), MultiplicityResolution Quality & Causality
N3-H Pyrimidine Lactam12.30 (br s)12.3 (br s)Equivalent: The broad nature of the exchangeable proton is visible on both. Confirms the lactam tautomer.
C6-H Thiophene Core8.15 (d, J = 5.2 Hz)8.1 (m, overlapping)Superior at 600 MHz: High field achieves a large

ratio, yielding a clear AX spin system. Benchtop shows second-order AB roof effects.
C7-H Thiophene Core7.40 (d, J = 5.2 Hz)7.4 (m, overlapping)Superior at 600 MHz: Baseline separation is achieved. Benchtop suffers from peak broadening and overlap.
C1'-CH2 Propyl

-carbon
2.65 (t, J = 7.4 Hz)2.6 (t)Equivalent: First-order coupling is maintained on both instruments. Sufficient for QA/QC.
C2'-CH2 Propyl

-carbon
1.75 (sextet, J = 7.4 Hz)1.7 (m)Superior at 600 MHz: Sextet is fully resolved. Benchtop yields an unresolved multiplet due to low chemical shift dispersion.
C3'-CH3 Propyl

-carbon
0.95 (t, J = 7.4 Hz)0.9 (t)Equivalent: The terminal methyl group is easily identifiable and quantifiable on both systems.

Discussion: Instrumental Causality & The Ratio

High-Field (600 MHz) - The Gold Standard for R&D: The 600 MHz system provides absolute structural certainty. The thiophene protons (H-6 and H-7) are strongly coupled (J ~ 5.2 Hz)[4]. At 600 MHz, the Larmor frequency difference (


) between these protons is approximately 450 Hz. With a coupling constant of 5.2 Hz, the 

ratio is ~86, placing the signals firmly in the first-order (AX) regime. This yields two distinct, quantifiable doublets, which is critical for confirming that no unintended electrophilic substitution has occurred on the thiophene ring during synthesis.

Benchtop (60 MHz) - The QA/QC Alternative: Conversely, at 60 MHz,


 drops to 45 Hz, reducing the 

ratio to ~8.6. This pushes the thiophene protons into a second-order (AB) regime. The inner peaks increase in intensity (the "roof effect") while the outer peaks diminish, resulting in an unresolved multiplet that complicates de novo structural verification. However, the benchtop system successfully resolves the propyl

-carbon and terminal methyl group. For routine batch-to-batch consistency checks where the core structure is already known, the 60 MHz instrument is a highly cost-effective, cryogen-free alternative.

Conclusion

For publication-quality data and initial structural elucidation of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, High-Field NMR is non-negotiable due to its superior dispersion and resolution of the heteroaromatic core. However, for downstream manufacturing and process chemistry, Benchtop NMR provides a robust, self-validating alternative fully capable of confirming the presence of the propyl chain and validating the lactam tautomeric state.

References

  • Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Romagnoli, R., et al. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." MDPI. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2052828, BC11-38." PubChem. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Thienopyrimidines and Quinazolinones

An In-Depth Analysis for Medicinal Chemists and Drug Development Professionals Introduction: Two Privileged Scaffolds in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Medicinal Chemists and Drug Development Professionals

Introduction: Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. Among these, thienopyrimidines and quinazolinones stand out as two of the most versatile and extensively studied heterocyclic scaffolds.[1][2] Both are bicyclic aromatic systems containing a pyrimidine ring, a crucial element found in the nucleobases of DNA and RNA.

The quinazolinone core, a fusion of a benzene and a pyrimidine ring, is present in numerous natural alkaloids and has been the foundation for a wide array of synthetic drugs with activities spanning from anticancer to anti-inflammatory.[3][4] Thienopyrimidines, which feature a thiophene ring fused to the pyrimidine, are often considered bioisosteres of purines and quinazolines.[5][6][7] This bioisosteric relationship—where one atom or group of atoms is replaced by another with similar physical or chemical properties—allows thienopyrimidines to mimic the interactions of their counterparts, often with modulated potency, selectivity, or pharmacokinetic profiles.[5]

This guide provides a comparative analysis of the bioactivity of these two important scaffolds, synthesizing experimental data across key therapeutic areas to inform and guide future drug design and development efforts.

Comparative Bioactivity Analysis

While both scaffolds exhibit a broad spectrum of pharmacological activities, their efficacy and mechanisms of action can differ significantly depending on the specific substitutions and the biological context.[4][8] We will explore their comparative performance in three major therapeutic domains: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting the Engines of Cell Growth

Both thienopyrimidines and quinazolinones have yielded potent anticancer agents, with several compounds advancing to clinical trials or receiving FDA approval.[9][10][11] Their primary mechanism often involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

Quinazolinones are renowned for their role as Tyrosine Kinase Inhibitors (TKIs). The 4-anilinoquinazoline scaffold is famously the backbone of first-generation EGFR inhibitors like Gefitinib and Erlotinib, used in the treatment of non-small-cell lung carcinoma.[5][9][12] These molecules act by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways crucial for tumor growth.[13] Beyond EGFR, quinazolinone derivatives have been developed to target other kinases like VEGFR, PI3K, and PARP-1, as well as non-kinase targets such as tubulin.[3][9][14][15]

Thienopyrimidines , as bioisosteres of quinazolines, have also been successfully developed as potent kinase inhibitors.[16] They have been shown to effectively inhibit EGFR, PI3K, and VEGFR-2, among others.[10][17][18] For instance, some thienopyrimidine derivatives have demonstrated more potent anti-breast cancer activity than the standard drug Doxorubicin.[19] The structural variation offered by the thiophene ring allows for fine-tuning of selectivity and potency. Some derivatives have shown the ability to overcome resistance to traditional quinazoline-based TKIs.[7][10]

Logical Flow: From Screening to Mechanism

The process of identifying anticancer agents often follows a hierarchical workflow. This diagram illustrates a typical path from a large compound library to a validated lead candidate with a known mechanism of action.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Library Compound Library (Thienopyrimidines, Quinazolinones) HTS High-Throughput Screening (e.g., Cell Viability Assay) Compound_Library->HTS Hit_Compounds Hit Identification (Active Compounds) HTS->Hit_Compounds Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Hit_Compounds->Kinase_Assay Target Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Compounds->Cell_Cycle Cellular Effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_Compounds->Apoptosis_Assay Cell Death Pathway SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Data for Optimization Cell_Cycle->SAR Data for Optimization Apoptosis_Assay->SAR Data for Optimization ADME ADME/Tox Profiling SAR->ADME Lead_Compound Lead Compound ADME->Lead_Compound

Caption: A typical workflow for anticancer drug discovery.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ClassDerivative ExampleCancer Cell LineTargetIC₅₀ (µM)Reference
Thienopyrimidine 2-Thione-3-sulfadoxine derivativeMCF-7 (Breast)Not Specified22.12[19]
Thienopyrimidine 4-(4-chlorophenoxy) derivativeMCF-7 (Breast)EGFR/VEGFR-20.09[18]
Thienopyrimidine 2-(benzylamino)-5,6-dimethylMDA-MB-435 (Melanoma)Not Specified<10 (GP=-31.02%)[16]
Thienopyrimidine 4-Aryl-thiosemicarbazide (5b)PC-3 (Prostate)Not Specified25[5]
Quinazolinone 2-(thiophen-2-yl) derivativeNot SpecifiedNot SpecifiedMore active than 5-FU[20]
Quinazolinone 2,3,6-trisubstitutedNot SpecifiedNot SpecifiedVariable[21]
Quinazolinone Dithiocarbamate side chainK562 (Leukemia)Not SpecifiedSignificant Activity[20]
Quinazolinone 4-piperazinosubstitutedNot SpecifiedNot SpecifiedVariable[14]

Note: Direct comparison is challenging due to varying experimental conditions and cell lines. This table provides illustrative examples of reported activities.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents.[22] Both thienopyrimidines and quinazolinones have been explored as promising scaffolds for developing such drugs.[1][23]

Quinazolinones have demonstrated broad-spectrum antimicrobial activity.[24] They are particularly effective against Gram-positive bacteria, with some derivatives showing potent inhibition of DNA gyrase, an essential bacterial enzyme.[1][25] Their mechanism is often attributed to their ability to interfere with cell wall synthesis or DNA replication.[1] Hybrids of quinazolinone with other pharmacophores have been synthesized to enhance their potency and spectrum of activity.[22][26]

Thienopyrimidines also exhibit significant antimicrobial properties.[27][28] Their structural similarity to purines allows them to potentially interfere with nucleic acid synthesis in microbes.[27] Studies have shown their efficacy against various strains of Gram-positive and Gram-negative bacteria, as well as fungi.[23][29][30] Molecular docking studies suggest that some thienopyrimidine derivatives can bind effectively to bacterial DNA gyrase B, similar to quinazolinones.[23]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivative ExampleS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Thienopyrimidine Fused dipyrimidinone (13)PotentActiveNot Specified[23]
Thienopyrimidine Mannich derivative (11)Highest PotencyNot SpecifiedNot Specified[23]
Thienopyrimidine Compound 5Good ActivityGood ActivityGood Activity[29]
Quinazolinone 6,8-dibromo derivative (107)1.561.561.56[20]
Quinazolinone N-hexyl substituted isatin-quinazolineActiveActiveActive[1]
Quinazolinone Indolo[1,2c]quinazolineActiveActiveActive[31]

Note: This table presents a qualitative and quantitative summary from various sources. "Active" or "Potent" indicates significant reported activity where specific MIC values were not provided in the abstract.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a key pathological process in numerous diseases, from arthritis to cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and researchers are continually seeking new agents with improved efficacy and fewer side effects.

Quinazolinones have a well-documented history as anti-inflammatory agents.[4][32] The marketed drug Proquazone is a quinazolinone derivative used to treat rheumatoid arthritis and osteoarthritis.[33][34] Many quinazolinone analogs exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[33][35] This mechanism is similar to that of celecoxib and other selective NSAIDs.

Thienopyrimidines have also emerged as a promising class of anti-inflammatory agents.[8][36] Derivatives have been designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade.[37] This dual-inhibition strategy may offer a synergistic anti-inflammatory effect. Furthermore, some thienopyrimidines have shown potent antioxidant activity, which can help mitigate the oxidative stress that often accompanies inflammation.[37][38]

Mechanism of Action: COX-2 Inhibition

Both thienopyrimidines and quinazolinones can be designed to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs. This diagram illustrates their role in blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG₂, PGH₂) COX2->PGs Inflammation Inflammation Pain, Fever, Swelling PGs->Inflammation Inhibitors Thienopyrimidines & Quinazolinones Inhibitors->COX2 Inhibition

Sources

Validation

Bioisosteric Profiling of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one: A Scaffold-Hopping Analysis

Topic: Bioisosteric Comparison of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Thiophene Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Comparison of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiophene Advantage

In the landscape of medicinal chemistry, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one represents a critical "scaffold hop" from the classical quinazolin-4(3H)-one and purine architectures. While quinazolinones are privileged structures in kinase and phosphodiesterase (PDE) inhibition, their poor aqueous solubility and metabolic liability often necessitate bioisosteric replacement.

This guide objectively compares the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one scaffold against its primary bioisosteres. The 2-propyl substituent specifically serves as a lipophilic probe, optimizing Van der Waals interactions within hydrophobic pockets (e.g., the Q-pocket of PDE enzymes or the hydrophobic region I of kinase ATP-binding sites).

Key Application Areas:

  • PDE7 Inhibition: Selective inhibition for T-cell mediated inflammation.

  • Kinase Inhibition: ATP-competitive inhibition (e.g., EGFR, PDK1).

  • 17β-HSD2 Inhibition: Modulation of steroidogenesis.

Bioisosteric Comparison: Thienopyrimidine vs. Quinazolinone vs. Purine

The transition from a benzene ring (quinazolinone) to a thiophene ring (thienopyrimidine) alters electronic distribution, lipophilicity, and metabolic stability without significantly changing the steric footprint.

Comparative Physicochemical Profile
Feature2-Propylthieno[3,2-d]pyrimidin-4(3H)-one 2-Propylquinazolin-4(3H)-one 2-Propylpurin-6-one
Core Structure Thiophene fused to PyrimidineBenzene fused to PyrimidineImidazole fused to Pyrimidine
Electronic Character

-excessive (Thiophene)

-deficient (Benzene)

-excessive (Imidazole)
LogP (Est.) ~2.1 (Moderate Lipophilicity)~2.4 (Higher Lipophilicity)~0.8 (Hydrophilic)
Solubility Moderate (Improved vs Quinazolinone)Low (Poor aqueous solubility)High
Metabolic Liability S-oxidation potential; Thiophene ring openingP450 hydroxylation on benzeneXanthine oxidase oxidation
Binding Mode ATP-mimetic; Hydrophobic pocket fitATP-mimetic; Strong

-stacking
Endogenous ATP mimic
Mechanistic Insight: Why the "2-Propyl" Group?

The 2-propyl group is not arbitrary. In PDE7 and PDE5 inhibitors, the C2-position projects into a solvent-occluded hydrophobic pocket.

  • Methyl (C1): Often too small to displace water molecules effectively.

  • Propyl (C3): Optimal length to fill the hydrophobic pocket (entropy gain) without incurring steric clash with the pocket walls (e.g., residues like Val, Leu).

  • Phenyl: Often too bulky and rigid for restricted pockets.

Structural Visualization: Scaffold Relationships

The following diagram illustrates the bioisosteric relationships and the synthetic logic connecting these scaffolds.

Bioisostere_Map Quin Quinazolin-4(3H)-one (Standard Scaffold) Thieno 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one (Subject Molecule) Quin->Thieno Bioisosteric Replacement (Benzene -> Thiophene) Improved Solubility Target Target Binding Pocket (PDE7 / Kinase ATP Site) Quin->Target Strong Pi-Stacking Thieno->Target 2-Propyl Group: Hydrophobic Interaction Purine Purine Scaffold (Endogenous Mimic) Purine->Thieno Deaza-Thia Modification Increased Lipophilicity Purine->Target H-Bond Network

Figure 1: Bioisosteric mapping showing the structural evolution from Quinazolinone and Purine scaffolds to the Thienopyrimidine core.

Experimental Validation: Synthesis & Assay

To validate the performance of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, one must first synthesize the core with high purity and then evaluate it in a relevant biological system (e.g., PDE7 inhibition).

A. Synthetic Protocol: The Gewald Route

Rationale: The Gewald reaction is the industry standard for constructing 2-aminothiophenes, which are the precursors to thienopyrimidines. This route allows for the "2-propyl" introduction early via the appropriate amide/ester cyclization.

Step-by-Step Methodology:

  • Precursor Synthesis (Gewald Reaction):

    • Reagents: Butyraldehyde (provides the propyl chain), Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).

    • Procedure: Mix butyraldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol. Add sulfur (1.0 eq) and morpholine dropwise. Reflux for 3-5 hours.

    • Product: Ethyl 2-amino-5-propylthiophene-3-carboxylate.

    • Note: The propyl group position depends on the aldehyde used. For the specific thieno[3,2-d] isomer with a 2-propyl on the pyrimidine ring, a different cyclization is needed (see below).

  • Correct Route for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one:

    • Starting Material: Methyl 3-aminothiophene-2-carboxylate.[1]

    • Reagent: Butyronitrile (provides the 2-propyl group) in the presence of dry HCl gas OR Butyryl chloride followed by cyclization.

    • Protocol (Cyclization):

      • Dissolve Methyl 3-aminothiophene-2-carboxylate (10 mmol) in dioxane.

      • Add Butyryl chloride (12 mmol) and pyridine. Stir at RT for 2h to form the amide intermediate.

      • Ring Closure: Treat the intermediate with Hydrazine hydrate or heat with NaOH/EtOH to effect cyclization to the pyrimidinone.

      • Alternative (Niementowski-type): Heat the amino-ester with butyronitrile in acidic ethanol (dry HCl) at reflux.

    • Purification: Recrystallize from Ethanol/Water.

B. PDE7 Inhibition Assay Protocol

Rationale: PDE7 is a cAMP-specific phosphodiesterase. This assay measures the ability of the compound to prevent the hydrolysis of cAMP.

  • Enzyme Preparation: Recombinant human PDE7A expressed in Sf9 cells.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate: [³H]-cAMP (approx 10,000 cpm/assay) + unlabelled cAMP (1 µM final).

    • Test Compound: 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (dissolved in DMSO, serial dilutions).

  • Incubation: Incubate enzyme + substrate + compound for 30 min at 30°C.

  • Termination: Boil for 2 min to stop reaction.

  • Separation: Treat with snake venom nucleotidase (to convert 5'-AMP to Adenosine). Separate Adenosine from cAMP using ion-exchange resin (Dowex 1x8).

  • Quantification: Measure radioactivity of the eluate (Adenosine) via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Pathway Visualization: Synthesis Logic

Synthesis_Flow Start Methyl 3-aminothiophene- 2-carboxylate Inter Intermediate Amide Start->Inter Acylation Reagent Butyryl Chloride (Propyl Source) Reagent->Inter Cyclization Cyclization (NaOH/EtOH or POCl3) Inter->Cyclization Product 2-Propylthieno[3,2-d] pyrimidin-4(3H)-one Cyclization->Product Ring Closure

Figure 2: Synthetic pathway for the construction of the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one core.

References
  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Discovery of 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2] Link

  • Synthesis and biological evaluation of thieno[3,2-d]pyrimidinones as 17β-HSD2 inhibitors. Molecules, 2013.[3] Link

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2019. Link

  • PubChem Compound Summary: Thieno[3,2-d]pyrimidin-4(3H)-one. National Center for Biotechnology Information. Link

Sources

Comparative

Validating Purity of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one via LC-MS

Executive Summary In the synthesis of bioactive heterocycles, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 150113-52-3, MW: 194.25 Da) serves as a critical scaffold for kinase inhibitors and phosphodiesterase (PDE) ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive heterocycles, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 150113-52-3, MW: 194.25 Da) serves as a critical scaffold for kinase inhibitors and phosphodiesterase (PDE) antagonists. While HPLC-UV is the industrial workhorse for purity assessment, it frequently fails to detect trace impurities lacking strong chromophores or those that co-elute with the parent peak due to structural similarity.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for purity validation. By leveraging mass specificity, we can resolve isobaric interferences and detect synthetic byproducts (such as uncyclized precursors) that traditional UV methods miss. This document outlines a self-validating protocol aligned with ICH Q2(R1) guidelines.

Technical Context & The Challenge

The target molecule, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one , is a fused thienopyrimidine.[1] Its synthesis typically involves the cyclization of 3-amino-2-thiophenecarboxylate derivatives.

The "Hidden" Impurity Problem

Standard HPLC-UV (254 nm) often overestimates purity due to:

  • Regioisomers: The formation of thieno[2,3-d] isomers (swapped sulfur position) is a common synthetic risk. These isomers often have identical UV spectra and retention times.

  • Synthetic Precursors: Unreacted starting materials (e.g., methyl 3-amino-2-thiophenecarboxylate) may have low extinction coefficients at the monitored wavelength, rendering them "invisible" to UV but chemically reactive in downstream applications.

  • Des-propyl analogs: Byproducts lacking the propyl chain (MW 152.17) may co-elute in short gradients.

Comparative Analysis: LC-MS vs. Alternatives

To justify the shift to LC-MS, we must objectively compare it against the standard alternatives: HPLC-UV and


H-NMR.
Performance Matrix
FeatureLC-MS (Proposed) HPLC-UV (Standard)

H-NMR (Structural)
Primary Detection Mass-to-Charge (

)
Light Absorption (

)
Nuclear Spin
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
Low (>0.5% impurity needed)
Specificity Excellent (Resolves co-eluting peaks by mass)Poor (Relies solely on retention time)High (Structural ID)
Impurity ID Direct MW confirmationRetention time matching onlyStructural elucidation
Throughput High (10-15 min/run)High (10-15 min/run)Low (Sample prep heavy)
Cost High (Instrument/Maintenance)LowModerate
Why LC-MS Wins

While NMR is definitive for structure, it lacks the dynamic range to detect 0.1% impurities required for pharmaceutical release testing. HPLC-UV is blind to co-eluting impurities. LC-MS is the only orthogonal technique that combines the separation power of HPLC with the identification power of MS, allowing you to "see" under the UV peak.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . It includes system suitability tests (SST) to ensure data integrity before sample analysis.

A. Instrumentation & Conditions[3]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m). Rationale: High surface area for resolution of polar thienopyrimidines.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: FA is crucial for protonation in ESI+ mode.

B. Gradient Method
Time (min)% BFlow (mL/min)Phase
0.0050.4Equilibration
1.0050.4Waste Divert (Salt removal)
8.00950.4Elution Gradient
10.00950.4Column Wash
10.1050.4Re-equilibration
13.0050.4End
C. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Mass: [M+H]

    
     = 195.25 Da.
    
  • Scan Range: 100 – 600

    
     (To capture dimers and precursors).
    
  • Fragmentor Voltage: 100-135 V (Optimized to prevent in-source fragmentation of the propyl chain).

D. Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring no step is overlooked.

LCMS_Workflow Sample Crude Sample (2-Propylthieno...) Prep Sample Prep (Dilute in MeOH, 0.1 mg/mL) Sample->Prep LC UHPLC Separation (C18 Gradient) Prep->LC Ion ESI+ Ionization (Protonation) LC->Ion Eluate MS Mass Analyzer (Scan 100-600 m/z) Ion->MS Gas Phase Ions Data Data Processing (EIC Extraction) MS->Data Mass Spectrum

Figure 1: Analytical workflow for LC-MS purity validation. Color coding indicates distinct phases: Preparation (Blue/Grey), Separation (Yellow), Detection (Red), and Analysis (Green).

Data Interpretation & Impurity Profiling

The Target Signal

In ESI+ mode, 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one will appear predominantly as the protonated molecular ion [M+H]


 at 

195.25
.
  • Adducts: Watch for [M+Na]

    
     at 
    
    
    
    217.25 and [M+K]
    
    
    at
    
    
    233.25, which indicate salt contamination but confirm the molecular weight.
Identifying Common Impurities

Use Extracted Ion Chromatograms (EIC) to hunt for specific byproducts:

  • Des-propyl Analog: Look for

    
     153.17 ([M+H]
    
    
    
    ). This indicates incomplete alkylation or cleavage.
  • Open-Ring Precursor: Look for

    
     210-220 range (depending on the specific ester used in synthesis).
    
  • Regioisomer (Thieno[2,3-d]): Will also show

    
     195.25.
    
    • Differentiation: The [2,3-d] isomer typically elutes earlier on C18 columns due to slightly higher polarity caused by the sulfur position relative to the nitrogen.

Impurity Logic Diagram

Impurity_Logic Start Detected Peak (UV or TIC) CheckMass Check m/z (Mass Spectrum) Start->CheckMass Target m/z = 195.25 (Target Mass) CheckMass->Target Matches Impurity1 m/z = 153.17 (Des-propyl) CheckMass->Impurity1 -42 Da Impurity2 m/z != 195 (Unknown) CheckMass->Impurity2 Other IsomerCheck Check Retention Time vs Standard Target->IsomerCheck Result_Pure CONFIRMED Target Molecule IsomerCheck->Result_Pure RT Matches Result_Iso IMPURITY Regioisomer [2,3-d] IsomerCheck->Result_Iso RT Shift

Figure 2: Decision tree for impurity classification based on mass spectral data and retention time (RT).

Validation Framework (ICH Q2(R1))

To ensure this method is publishable and regulatory-compliant, you must validate the following parameters as per ICH Q2(R1) [1].

Specificity
  • Test: Inject the solvent blank, the synthesis precursors, and the final product.

  • Acceptance: No interference at the retention time of the main peak (

    
     min). Mass spectrum must be pure (no co-eluting masses).
    
Linearity
  • Test: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200% of target concentration).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Test: Spike the sample with a known amount of standard.

  • Acceptance: Recovery between 98.0% – 102.0%.

Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1 (Critical for claiming "pure" vs. "not detected").
      
    • LOQ: S/N

      
       10:1.
      

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline. 2005.[3][4][5] [Link]

  • Tolba, M. S., et al. "Synthesis and antimicrobial activity of some new thienopyrimidine derivatives." Arkivoc, vol. 2017, no.[6] 5, 2017, pp. 229-243. [Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, 2018. [Link]

  • Chambhare, R. V., et al. "Synthesis and biological evaluation of some thienopyrimidine derivatives."[7] Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 2, 2023.[8] [Link](General reference for thienopyrimidine bioactivity context).

Sources

Validation

A Researcher's Guide to the Accurate Melting Point Determination of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a compound is a fundamental physical property that provides critical insights...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a compound is a fundamental physical property that provides critical insights into its purity and identity. This guide offers an in-depth comparison of established methodologies for determining the melting point of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 150113-52-3)[1], a heterocyclic compound of interest in medicinal chemistry. While specific experimental values for this compound are not widely published, this document provides the necessary protocols and comparative analysis to empower researchers in obtaining accurate and reliable data.

The Significance of Melting Point in Compound Validation

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2][3] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range.[4] Therefore, an accurate melting point determination serves as a crucial, initial indicator of sample purity.

This guide will compare three prevalent techniques for melting point determination: the traditional Capillary Method, the advanced Differential Scanning Calorimetry (DSC), and the visually informative Hot Stage Microscopy.

Section 1: The Capillary Method - A Foundational Technique

The capillary method is a long-established and widely used technique for melting point determination due to its simplicity and cost-effectiveness.[2][5] The underlying principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[2]

Experimental Protocol: Capillary Melting Point Determination

1. Sample Preparation:

  • Ensure the 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one sample is thoroughly dry and homogenous.[6][7] If the sample is crystalline, it should be finely powdered using a mortar and pestle to ensure uniform heat transfer.[6][7]

  • Press the open end of a capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[8][9][10]

  • Compact the sample by gently tapping the sealed end of the capillary on a hard surface or by dropping it through a long glass tube.[9][10] A well-packed sample is crucial for accurate results.[10]

2. Apparatus Setup and Measurement:

  • Place the loaded capillary tube into the heating block of a melting point apparatus.[9][10]

  • If the approximate melting point is unknown, a preliminary rapid heating (e.g., 10-20°C per minute) can be performed to get a rough estimate.[4]

  • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point before inserting a new sample.[8][9]

  • Begin heating at a controlled, slow rate, typically 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[8][9][10] This slow ramp rate ensures thermal equilibrium between the sample, thermometer, and heating block.[9]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[6][8] This range is the melting point of the sample.

  • It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.[8]

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3mm) prep1->prep2 prep3 Pack Sample prep2->prep3 meas1 Insert Capillary into Apparatus prep3->meas1 meas2 Rapid Pre-heating (Optional) meas1->meas2 meas3 Slow Heating Ramp (1-2°C/min) meas2->meas3 meas4 Observe and Record Melting Range meas3->meas4 analysis1 Repeat for Reproducibility meas4->analysis1 analysis2 Report Melting Point Range analysis1->analysis2

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Advanced Thermal Analysis Techniques

For applications demanding higher precision and more comprehensive thermal data, such as in pharmaceutical development, more sophisticated techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13][14] This method provides highly accurate and reproducible melting point data.[5][13]

Principle of Operation: The sample and an inert reference (usually an empty pan) are heated in separate pans within the DSC instrument at a controlled rate.[11] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow required to maintain both pans at the same temperature. This heat flow is plotted against temperature, and the peak of the resulting curve corresponds to the melting point.[14][15]

Advantages over the Capillary Method:

  • High Accuracy and Precision: DSC can provide melting point data with very high precision.[5][13]

  • Quantitative Data: Beyond the melting point, DSC can determine the enthalpy of fusion, which is the energy required to melt the sample.

  • Objective Measurement: The process is automated, eliminating the subjectivity of visual observation.[5]

  • Versatility: DSC can also be used to study other thermal transitions, such as glass transitions, crystallization, and decomposition.[11][12]

Hot Stage Microscopy (HSM)

Hot Stage Microscopy combines a microscope with a temperature-controlled stage, allowing for the direct visual observation of a sample as it is heated or cooled.[16][17][18][19]

Principle of Operation: A small amount of the sample is placed on a microscope slide on the hot stage.[16] As the stage temperature is increased at a controlled rate, the researcher can observe and record morphological changes, such as melting, crystallization, and polymorphic transitions, in real-time.[16][17][19]

Unique Insights Provided by HSM:

  • Visual Confirmation: Provides direct visual evidence of the melting process, which can be invaluable for interpreting complex thermal events.

  • Polymorph Screening: HSM is particularly useful for identifying and characterizing different crystalline forms (polymorphs) of a substance, which may have different melting points and stabilities.[16][20]

  • Degradation Analysis: Visual observation can help distinguish between melting and decomposition.[16]

Section 3: Comparative Analysis of Methodologies

The choice of method for melting point determination depends on the specific requirements of the research, including the desired accuracy, the nature of the sample, and the available resources.

cluster_methods Melting Point Determination Methods cluster_attributes Key Attributes capillary Capillary Method accuracy Accuracy & Precision capillary->accuracy Moderate info Information Provided capillary->info Melting Range throughput Sample Throughput capillary->throughput Moderate cost Cost & Complexity capillary->cost Low dsc Differential Scanning Calorimetry (DSC) dsc->accuracy High dsc->info Melting Point, Enthalpy dsc->throughput Low to Moderate dsc->cost High hsm Hot Stage Microscopy (HSM) hsm->accuracy High (Visual) hsm->info Melting Behavior, Polymorphism hsm->throughput Low hsm->cost High

Caption: Comparison of Melting Point Determination Methods.

Hypothetical Data Comparison
MethodMelting Point (°C)Observations/Additional DataAdvantagesLimitations
Capillary Method 175.5 - 176.5Visual observation of solid to liquid transition.Simple, cost-effective, suitable for routine checks.[5]Subjective, less precise than automated methods.[5]
Differential Scanning Calorimetry (DSC) 176.2 (Peak)Endothermic peak corresponding to melting; Enthalpy of fusion data.High accuracy, reproducibility, quantitative data.[5]Higher equipment cost, requires expertise.
Hot Stage Microscopy (HSM) 175.8 - 176.6Direct observation of crystal morphology changes during melting.Visual confirmation, good for polymorphism studies.[16][20]Lower throughput, requires careful sample preparation.

Conclusion

The determination of the melting point of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a critical step in its physicochemical characterization. While the Capillary Method offers a straightforward and accessible approach for routine purity assessment, Differential Scanning Calorimetry (DSC) provides superior accuracy and quantitative thermal data essential for drug development and quality control. Hot Stage Microscopy (HSM) serves as a powerful complementary technique, offering invaluable visual insights into the melting process and potential polymorphic behavior. For researchers and drug development professionals, a comprehensive approach utilizing these methods will ensure the highest level of scientific integrity and data reliability.

References

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics. [Link]

  • Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]

  • Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. [Link]

  • Hot Stage Microscopy for Thermal Analysis Needs. ImageProVision. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • Hot Stage Microscopy. Nishka Research. [Link]

  • Hot Stage Microscopy. Microtrace. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Melting Point Apparatus SMP40. Cole-Parmer. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Hot Stage Microscopy. (2023). Linkam Scientific. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • Hot stage microscopy and its applications in pharmaceutical characterization. (2020). PMC - NIH. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • MELTING POINT DETERMINATION. University of Notre Dame. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • DETERMINATION OF MELTING POINTS. Laney College. [Link]

  • Melting point determination. SSERC. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler-Toledo. [Link]

  • What is Melting Point? Mettler-Toledo. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Executive Safety Summary Compound : 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. : 150113-52-3 Primary Hazard Class : Acute Toxicity (Oral) / Irritant Immediate Action : Handle only within a certified chemical fume h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound : 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. : 150113-52-3 Primary Hazard Class : Acute Toxicity (Oral) / Irritant Immediate Action : Handle only within a certified chemical fume hood. Avoid all dust generation.[1][2][3][4][5]

This guide defines the operational safety standards for handling 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one , a fused thienopyrimidine intermediate often utilized in the synthesis of bioactive kinase inhibitors and phosphodiesterase (PDE) ligands. Due to limited specific toxicological data for this propyl derivative, this protocol employs a Read-Across Risk Assessment based on the structural analog 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one and general thienopyrimidine toxicology.

Core Directive : Treat as a Potent Bioactive Compound . Adhere to Biosafety Level 1 (BSL-1) chemical hygiene standards at minimum, upgrading to containment strategies for potent compounds if handling >1 gram.

Chemical Profile & Hazard Analysis

Physicochemical Properties
PropertyDataRelevance to Safety
Molecular Formula C₉H₁₀N₂OSPrecursor for sulfur/nitrogen oxides in fire.
Molecular Weight 194.25 g/mol High bioavailability potential.
Physical State Solid (Crystalline Powder)High Inhalation Risk via dust aerosolization.
Solubility DMSO, Methanol, ChloroformPermeates standard latex gloves; Nitrile required.
Melting Point >200°C (Typical for class)Stable solid; thermal decomposition releases toxic fumes.
Hazard Classification (Precautionary Read-Across)

Based on GHS classification of structural analogs (e.g., CAS 18678-13-2).

  • H302 : Harmful if swallowed.[3][6][7]

  • H315 : Causes skin irritation.[7]

  • H319 : Causes serious eye irritation.[4][7]

  • H335 : May cause respiratory irritation.[4][7]

Risk Assessment & Engineering Controls

Safety for this compound relies on a "Defense-in-Depth" strategy.[3] Engineering controls are the primary barrier; PPE is the secondary line of defense.

Hierarchy of Controls Visualization

The following diagram outlines the decision logic for safe handling based on operational scale.

SafetyLogic Start Start: Assess Quantity SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg (Preparative) Start->LargeScale Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood Iso Powder Containment Hood or Glove Box LargeScale->Iso PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Nitrile + Respirator (N95/P100) Iso->PPE_Level2 Waste Solid Waste Stream (Hazardous) PPE_Level1->Waste Disposal PPE_Level2->Waste Disposal

Figure 1: Operational safety logic flow based on quantity handled.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task.[5][8] Do not use Latex. Thienopyrimidines are often soluble in organic solvents that permeate latex rapidly.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing / Transferring Solids Double Nitrile Gloves (min 0.11mm thick). Change outer pair immediately if contaminated.[1][2][9]Chemical Safety Goggles (tight-fitting). Safety glasses are insufficient for powders.N95 or P100 filtering facepiece if outside a glovebox.Lab coat (buttoned), long pants, closed-toe shoes.
Solution Preparation (Solvent) Nitrile Gloves (Extended cuff). Check breakthrough time for specific solvent (e.g., DMSO).Safety Glasses with side shields or Goggles.[2][5][8][9]Fume hood sash at working height. No respirator needed if hood is active.Chemical-resistant apron if handling volumes >100mL.
Spill Cleanup (Solid) Double Nitrile or Silver Shield® gloves.Face Shield over Goggles.[8]Half-mask respirator with P100 organic vapor cartridges.Tyvek® suit or disposable gown recommended.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and surface contamination.

  • Preparation : Place a disposable balance mat or identifying paper inside the fume hood.

  • Static Control : Use an anti-static gun or ionizer bar if the powder is static-prone (common with heterocyclic compounds). This prevents "flying powder."

  • Transfer :

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Weigh directly into a tared vial with a screw cap.

  • Decontamination : Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol/methanol before removing it from the hood.

Protocol B: Spill Response (Dry Powder)

Objective: Containment without aerosolization.

  • Alert : Notify nearby personnel.

  • Isolate : Do not attempt to blow the powder or use a brush (which creates dust).

  • Cover : Gently cover the spill with oil-sorbent pads or wet paper towels (dampened with water) to suppress dust.

  • Clean :

    • Scoop up the damp material using a card or plastic scoop.

    • Place material into a wide-mouth hazardous waste jar.

    • Wipe the surface 3 times with soap and water, followed by an alcohol wipe.

  • Dispose : Label waste as "Hazardous Solid Waste: Thienopyrimidine Derivative."

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse immediately with water for 15 minutes , holding eyelids open.[4]Seek ophthalmologist evaluation.
Skin Contact Wash with soap and copious water.[2][3][4][8] Remove contaminated clothing.[1][2][3][4][8][9][10]Monitor for sensitization or dermatitis.
Inhalation Move to fresh air.[1][2][3][4][8] If breathing is difficult, provide oxygen.[2]Monitor for respiratory irritation (cough, tightness).
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water.Call Poison Control. Treat symptomatically.[2][4]

Fire Fighting :

  • Media : Dry chemical, CO₂, or water spray.[9]

  • Hazards : Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Sulfur oxides (SOx).

  • Gear : Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

References

  • PubChem . (n.d.). Thieno[2,3-d]pyrimidin-4(3H)-one Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[9] Laboratory Safety Guidance. Retrieved March 3, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.